Bromoacetamido-PEG4-Acid
Description
Structure
2D Structure
Propriétés
IUPAC Name |
3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24BrNO7/c14-11-12(16)15-2-4-20-6-8-22-10-9-21-7-5-19-3-1-13(17)18/h1-11H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFYGPXSVUULRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24BrNO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601144605 | |
| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807518-67-7 | |
| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807518-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[(14-bromo-13-oxo-3,6,9-trioxa-12-azatetradec-1-yl)oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601144605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Bromoacetamido-PEG4-Acid: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG4-Acid is a heterobifunctional crosslinker that has emerged as a valuable tool in the fields of bioconjugation, drug delivery, and targeted protein degradation. This guide provides a comprehensive overview of its chemical structure, properties, and key applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow diagrams are presented to facilitate its practical implementation in a research setting.
Chemical Structure and Properties
This compound possesses a discrete polyethylene (B3416737) glycol (PEG) spacer of four ethylene (B1197577) glycol units, flanked by a bromoacetamide group and a carboxylic acid. This unique architecture imparts desirable characteristics for bioconjugation, including enhanced water solubility and reduced steric hindrance.[1]
The bromoacetamide moiety is a highly reactive functional group that selectively forms a stable thioether bond with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides.[2] The terminal carboxylic acid can be readily activated to react with primary amines, such as those on lysine (B10760008) residues, to form a stable amide bond.[3][4]
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1807518-67-7 | [5][6] |
| Molecular Formula | C13H24BrNO7 | [5] |
| Molecular Weight | 386.24 g/mol | [5] |
| Appearance | Varies (consult supplier datasheet) | |
| Purity | Typically >95% | [7] |
| Solubility | Soluble in DMSO, DCM, DMF | |
| Storage Conditions | -20°C, desiccated | [6] |
| Elemental Analysis | C: 40.43%, H: 6.26%, Br: 20.69%, N: 3.63%, O: 29.00% | [3] |
| SMILES | O=C(O)CCOCCOCCOCCOCCNC(=O)CBr | [6] |
| InChI Key | LMFYGPXSVUULRZ-UHFFFAOYSA-N | [3] |
Applications in Bioconjugation
The dual reactivity of this compound makes it a versatile linker for a variety of bioconjugation applications. Its primary utility lies in its ability to conjugate molecules to proteins, peptides, and other biomolecules.
Antibody-Drug Conjugates (ADCs)
In the development of ADCs, this compound can serve as a linker to attach a cytotoxic drug to a monoclonal antibody. The bromoacetamide group can react with a free cysteine on the antibody, while the carboxylic acid can be coupled to an amine-containing drug. The PEG4 spacer enhances the solubility and pharmacokinetic profile of the resulting ADC.[8][9]
Proteolysis Targeting Chimeras (PROTACs)
This compound is widely used as a linker in the synthesis of PROTACs.[5][8] A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can be used to connect a ligand that binds to the target protein with a ligand that binds to the E3 ligase.
Experimental Protocols
The following are detailed, generalized protocols for the two key reactions involving this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.
Protocol for Amine Coupling via Carboxylic Acid Activation
This protocol describes the conjugation of the carboxylic acid moiety of this compound to a primary amine-containing molecule using the carbodiimide (B86325) crosslinker EDC in the presence of N-hydroxysuccinimide (NHS).
Materials:
-
This compound
-
Amine-containing molecule
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5)
-
Purification system (e.g., HPLC, size-exclusion chromatography)
Procedure:
-
Dissolve Reactants: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL. In a separate tube, dissolve the amine-containing molecule in the Reaction Buffer.
-
Activate Carboxylic Acid: Add a 1.5 to 5-fold molar excess of EDC and NHS to the this compound solution. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Conjugation: Immediately add the activated this compound solution to the amine-containing molecule solution. A 1.1 to 1.5-fold molar excess of the activated linker is typically used. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM to stop the reaction and quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography to remove unreacted reagents and byproducts.
-
Characterization: Characterize the final conjugate by methods such as LC-MS and SDS-PAGE to confirm conjugation and purity.
Protocol for Thiol-Reactive Conjugation
This protocol describes the reaction of the bromoacetamide group of a this compound conjugate with a thiol-containing molecule, such as a protein with a free cysteine residue.
Materials:
-
This compound conjugated to a molecule of interest
-
Thiol-containing molecule (e.g., protein, peptide)
-
Reaction Buffer (e.g., Phosphate buffer, pH 7.5-8.5)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., desalting column, dialysis)
Procedure:
-
Prepare Thiol-Containing Molecule: If the thiol groups on the protein are oxidized, they may need to be reduced prior to conjugation. This can be achieved by incubating the protein with a reducing agent like TCEP. Subsequently, remove the reducing agent using a desalting column.
-
Dissolve Reactants: Dissolve the this compound conjugate in the Reaction Buffer. Dissolve the thiol-containing molecule in the same buffer.
-
Conjugation: Add the this compound conjugate to the thiol-containing molecule. A 5 to 20-fold molar excess of the bromoacetamide-containing molecule is typically used. The reaction is generally carried out at room temperature for 2-4 hours or overnight at 4°C. The progress of the reaction can be monitored by LC-MS.
-
Quench Reaction: Add a quenching reagent such as L-cysteine or 2-mercaptoethanol (B42355) to a final concentration of ~50 mM to react with any unreacted bromoacetamide groups.
-
Purification: Purify the conjugate using a desalting column, dialysis, or other appropriate chromatography techniques to remove excess reagents.
-
Characterization: Analyze the final conjugate by techniques such as SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and confirm that the biological activity of the protein is retained.
Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate key logical relationships and experimental workflows involving this compound.
Caption: PROTAC Mechanism of Action
Caption: ADC Synthesis Workflow
Conclusion
This compound is a highly valuable and versatile tool for researchers in drug development and bioconjugation. Its well-defined structure, favorable physicochemical properties, and dual reactivity enable the precise and efficient construction of complex biomolecules such as ADCs and PROTACs. The protocols and workflows provided in this guide serve as a foundation for the successful application of this important crosslinker in innovative research endeavors. As with any chemical reagent, researchers should consult the supplier's safety data sheet (SDS) before use and handle the compound with appropriate personal protective equipment in a laboratory setting.
References
- 1. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. broadpharm.com [broadpharm.com]
- 8. biorbyt.com [biorbyt.com]
- 9. Bromoacetamido-PEG-Acid | Acid-PEG-Bromoacetamido | AxisPharm [axispharm.com]
An In-depth Technical Guide to Bromoacetamido-PEG4-Acid: A Core Component in Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG4-Acid is a heterobifunctional crosslinker integral to the development of sophisticated bioconjugates, particularly in the fields of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker molecule possesses two distinct reactive moieties at either end of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamide group provides selective reactivity towards thiol groups, commonly found in cysteine residues of proteins, while the terminal carboxylic acid can form a stable amide bond with primary amines, such as those on lysine (B10760008) residues or other amine-functionalized molecules, following activation.[1][4] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
Core Applications
The unique architecture of this compound makes it a versatile tool for covalently linking two different molecules. Its primary applications are in the development of:
-
Antibody-Drug Conjugates (ADCs): In this context, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody selectively targets a specific antigen on cancer cells, and upon internalization, the cytotoxic payload is released, leading to targeted cell death.
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound can serve as the linker connecting the target protein-binding ligand and the E3 ligase-binding ligand.[1][2][3]
Chemical Properties
| Property | Value |
| Molecular Formula | C13H24BrNO7 |
| Molecular Weight | 386.24 g/mol |
| CAS Number | 1807518-67-7 |
| Appearance | Viscous Liquid |
| Solubility | Soluble in Water, DCM, DMSO, DMF |
| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C |
Reaction Mechanisms and Signaling Pathways
The utility of this compound stems from its two distinct reactive ends. The bromoacetamide group reacts with thiol groups (e.g., from cysteine residues) via a nucleophilic substitution reaction, forming a stable thioether bond. The carboxylic acid group can be activated, typically with EDC and NHS, to form an NHS ester, which then readily reacts with primary amines to form a stable amide bond.
Experimental Protocols
General Protocol for Thiol-Bromoacetamide Conjugation
This protocol describes the general steps for conjugating this compound to a thiol-containing molecule, such as a protein with a cysteine residue.
-
Preparation of Reactants:
-
Dissolve the thiol-containing protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 8.0-9.0. A higher pH facilitates the deprotonation of the thiol group to the more nucleophilic thiolate anion.
-
Dissolve this compound in a compatible solvent like DMSO or DMF to prepare a stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution. A molar excess of the linker (typically 5-20 fold) is recommended to drive the reaction to completion.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding a small molecule thiol, such as 2-mercaptoethanol (B42355) or N-acetylcysteine, to react with any excess bromoacetamide.
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted linker and quenching agent.
-
-
Characterization:
-
Confirm the conjugation and determine the drug-to-antibody ratio (DAR) for ADCs using techniques like UV-Vis spectroscopy, mass spectrometry (MS), and hydrophobic interaction chromatography (HIC).
-
General Protocol for Amine-Carboxylic Acid Conjugation (EDC/NHS Chemistry)
This protocol outlines the general procedure for conjugating a molecule containing a primary amine to the carboxylic acid end of this compound.
-
Activation of Carboxylic Acid:
-
Dissolve this compound in an appropriate buffer, such as MES buffer, at a pH of 4.5-7.2.
-
Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to the solution. A molar excess of EDC and NHS over the linker is used.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine:
-
Adjust the pH of the activated linker solution to 7.2-8.5 with a non-amine containing buffer like PBS.
-
Add the amine-containing molecule to the activated linker solution.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the conjugate using an appropriate chromatographic method, such as reversed-phase HPLC, to separate the product from unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the structure and purity of the final conjugate using techniques like LC-MS and NMR.
-
Quantitative Data
The reactivity of the bromoacetamide group is a key factor in its utility. The following table provides a comparative overview of the reaction kinetics of haloacetamides with thiols. Bromoacetamides are significantly more reactive than chloroacetamides.
| Haloacetamide | Nucleophile | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| Bromoacetamide | Thiol | ~10-100 |
| Chloroacetamide | Thiol | ~1-10 |
Note: Reaction rates are approximate and can vary based on specific reaction conditions such as pH, temperature, and the nature of the thiol-containing molecule.
The pH of the reaction medium significantly influences the rate of conjugation. The bromoacetyl group shows chemoselectivity for thiols at a higher pH.[2]
| pH | Reactivity of Bromoacetyl Group with Thiols |
| 6.5 | Slow |
| 9.0 | Fast and chemoselective |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the synthesis of a PROTAC using this compound, where two distinct molecules are sequentially conjugated to the linker.
References
- 1. medkoo.com [medkoo.com]
- 2. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
An In-depth Technical Guide to the Bromoacetamido-PEG4-Acid Reaction with Cysteine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical principles, quantitative data, and experimental protocols associated with the conjugation of Bromoacetamido-PEG4-Acid to cysteine residues. This reaction is a cornerstone of bioconjugation, enabling the precise attachment of polyethylene (B3416737) glycol (PEG) linkers to proteins, peptides, and other biomolecules for applications in therapeutics, diagnostics, and research.
Core Reaction Mechanism: SN2 Alkylation
The conjugation of a bromoacetamide group to a cysteine residue proceeds via a classic bimolecular nucleophilic substitution (SN2) reaction. The key reactive species is the deprotonated form of the cysteine's side chain, the thiolate anion (Cys-S⁻), which is a potent nucleophile.[1][2]
The reaction mechanism involves the following steps:
-
Deprotonation of the Thiol: The reaction is highly dependent on pH.[3][4] The thiol group (-SH) of the cysteine side chain has a pKa generally in the range of 8.2 to 9.0.[1][5] At a pH approaching or exceeding the pKa, the equilibrium shifts towards the formation of the more nucleophilic thiolate anion (-S⁻).
-
Nucleophilic Attack: The thiolate anion attacks the electrophilic alpha-carbon of the bromoacetamide moiety (the carbon atom bonded to the bromine).
-
Transition State and Product Formation: This attack occurs in a single, concerted step where the thiolate forms a new bond with the carbon, and the bromide ion is simultaneously displaced as a leaving group.[6] The result is the formation of a highly stable thioether bond, covalently linking the PEG reagent to the cysteine residue.[][8]
The stability of the resulting thioether linkage is a significant advantage, particularly in the development of antibody-drug conjugates (ADCs), where premature cleavage of the linker-payload can lead to off-target toxicity.[]
Quantitative Data and Reaction Parameters
The efficiency and specificity of the conjugation are governed by several key parameters, most notably pH and the intrinsic reactivity of the electrophile.
Influence of pH on Reactivity
The reaction rate increases significantly with pH due to the increased concentration of the nucleophilic thiolate anion. While maleimide (B117702) reagents react efficiently at a near-neutral pH of 6.5-7.5, bromoacetamide reagents require a higher pH for an appreciable reaction rate, typically in the range of 7.5 to 9.0.[3][4] This differential reactivity can be exploited for sequential conjugations.[3][4]
| Parameter | Recommended Range | Rationale |
| Optimal pH | 7.5 - 9.0 | Favors deprotonation of the cysteine thiol (pKa ≈ 8.2-9.0) to the more reactive thiolate anion.[1][3][5] |
| Suboptimal pH (<7.0) | Very Slow Reaction | The concentration of the nucleophilic thiolate species is too low for an efficient reaction. |
| Potential Side Reactions (pH > 9.0) | Increased Risk | Potential for reaction with other nucleophilic side chains (e.g., lysine) and hydrolysis of the reagent. |
Comparative Reactivity of Thiol-Reactive Groups
Bromoacetamide is one of several electrophilic functional groups used to target cysteine residues. Its reactivity is generally lower than that of maleimides and iodoacetamides. This can be advantageous for controlling the reaction rate.
| Functional Group | Relative Reactivity Order | Second-Order Rate Constant (k₂) |
| Maleimide | 1 (Fastest) | > 10 M⁻¹s⁻¹[2] |
| Iodoacetate | 2 | Moderate |
| Bromoacetate | 3 | Moderate |
| Iodoacetamide | 4 | ~0.6 M⁻¹s⁻¹[2] |
| Bromoacetamide | 6 (Slowest) | Slower than iodoacetamide[9] |
Table Note: The order of reactivity was determined for a range of PEG-based cross-linkers, with rates increasing exponentially with pH.[9]
Detailed Experimental Protocol
This protocol provides a general framework for conjugating this compound to a cysteine-containing protein or peptide. Optimization is recommended for each specific application.
A. Required Materials and Buffers
-
Protein/Peptide: Must contain at least one accessible cysteine residue.
-
This compound: Prepare a fresh stock solution.
-
Reaction Buffer: A non-nucleophilic buffer is critical. Use Phosphate Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5-8.5). Avoid amine-containing buffers like Tris or glycine , as they will compete for reaction with the bromoacetamide group.[5]
-
Reducing Agent (if needed): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol to stop the reaction.[5]
-
Anhydrous Solvent: Dimethyl sulfoxide (B87167) (DMSO) or N,N-Dimethylformamide (DMF) for dissolving the PEG reagent.[5]
-
Purification System: Desalting column (e.g., Sephadex G-25), dialysis, or HPLC for removing excess reagents.
B. Experimental Workflow
C. Step-by-Step Procedure
-
Protein Preparation: a. Dissolve the cysteine-containing protein in the reaction buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 8.0). b. If the protein contains disulfide bonds that must be reduced to free up cysteine thiols, add a 10-20 fold molar excess of TCEP. Incubate at room temperature for 1 hour.[5] c. Crucially, remove the excess TCEP before adding the bromoacetamide reagent. This is best achieved by buffer exchange using a desalting column or through dialysis against the reaction buffer.[5] Ensure the buffer is deoxygenated to prevent re-oxidation of thiols.[5]
-
Reagent Preparation: a. Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF.[5] Preparing this fresh is important to prevent hydrolysis of the reagent in aqueous environments.[5]
-
Labeling Reaction: a. To the prepared protein solution, add the desired molar excess of the this compound stock solution (typically a 10-20 fold molar excess over the protein).[5] b. Gently mix and incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light.[5] The slower reaction rate of bromoacetamide may necessitate longer incubation times compared to maleimide-based reactions.
-
Quenching and Purification: a. To stop the reaction, add a small molecule thiol like L-cysteine or β-mercaptoethanol to a final concentration of approximately 50 mM. This will react with any remaining bromoacetamide reagent.[5] b. Purify the resulting conjugate to remove excess PEG reagent and quenching agent. This can be done via a desalting column, dialysis, or preparative HPLC.
-
Analysis: a. Confirm the success of the conjugation and assess the degree of labeling using methods such as SDS-PAGE (which will show a mass shift), mass spectrometry (for precise mass determination), or HPLC. The formation of the thioether bond can be confirmed by amino acid analysis, which will show the presence of S-carboxymethylcysteine after acid hydrolysis.[10]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. medkoo.com [medkoo.com]
- 8. WO1992022318A1 - Amino acid derivative and bromoacetyl modified peptides - Google Patents [patents.google.com]
- 9. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Bromoacetamido-PEG4-Acid for Researchers, Scientists, and Drug Development Professionals
Introduction: Bromoacetamido-PEG4-Acid is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation and drug development. Its unique architecture, featuring a bromoacetamide group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, provides researchers with a versatile platform for linking biomolecules. This guide offers a comprehensive overview of its molecular characteristics, applications, and detailed experimental protocols for its use.
Core Molecular Data
The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Data | Reference(s) |
| Molecular Formula | C₁₃H₂₄BrNO₇ | [1][2] |
| Molecular Weight | 386.24 g/mol | [2] |
| CAS Number | 1807518-67-7 | [1] |
| Purity | Typically >95% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Storage | Store at -20°C, desiccated |
Applications in Drug Development
This compound is prominently utilized in two cutting-edge areas of therapeutic development: Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][]
-
PROTACs: In PROTAC technology, this linker connects a ligand that binds to a target protein with another ligand that recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG4 spacer in this compound enhances the solubility and optimizes the spatial orientation of the resulting PROTAC molecule.[]
-
Antibody-Drug Conjugates (ADCs): For ADCs, the linker is used to attach a potent cytotoxic drug to a monoclonal antibody. The antibody specifically targets cancer cells, and upon internalization, the linker is cleaved, releasing the drug to induce cell death. The hydrophilic nature of the PEG spacer can improve the pharmacokinetic properties of the ADC.[]
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in bioconjugation. The first protocol details the activation of the carboxylic acid and its conjugation to a primary amine-containing biomolecule. The second describes the subsequent reaction of the bromoacetamide group with a thiol-containing molecule.
Protocol 1: Amine Conjugation via EDC/NHS Chemistry
This protocol describes the activation of the carboxylic acid group of this compound using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.
-
Prepare the amine-containing biomolecule in the Conjugation Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, add the this compound stock solution.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS/Sulfo-NHS relative to the this compound.
-
Incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Biomolecule:
-
Add the activated Bromoacetamido-PEG4-NHS ester solution to the solution of the amine-containing biomolecule. A 10- to 20-fold molar excess of the linker to the protein is a common starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: Thiol Conjugation via Bromoacetamide Reaction
This protocol outlines the reaction of the bromoacetamide group of the now-conjugated Bromoacetamido-PEG4-linker with a thiol-containing molecule.
Materials:
-
Purified biomolecule conjugated to this compound (from Protocol 1)
-
Thiol-containing molecule (e.g., cysteine-containing peptide, small molecule)
-
Thiol Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, with 1-2 mM EDTA
-
Anhydrous DMF or DMSO (if the thiol-containing molecule requires it for solubility)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Ensure the purified biomolecule-linker conjugate is in the Thiol Conjugation Buffer.
-
Dissolve the thiol-containing molecule in the Thiol Conjugation Buffer. If necessary, a small amount of DMF or DMSO can be used to aid dissolution before adding it to the aqueous buffer.
-
-
Conjugation Reaction:
-
Add the thiol-containing molecule to the solution of the biomolecule-linker conjugate. A 1.5- to 5-fold molar excess of the thiol-containing molecule is typically used.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The reaction should be performed in the dark to minimize potential side reactions.
-
-
Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted thiol-containing molecules and any byproducts.
-
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the key processes where this compound is applied.
Caption: Mechanism of Action for a PROTAC utilizing a flexible linker.
Caption: General workflow for the synthesis of an Antibody-Drug Conjugate.
References
An In-depth Technical Guide to the Aqueous Solubility of Bromoacetamido-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the aqueous solubility of Bromoacetamido-PEG4-Acid, a heterobifunctional crosslinker widely utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Understanding the solubility of this reagent is critical for its effective use in various experimental and developmental workflows.
Physicochemical Properties
This compound is characterized by a bromoacetamide group, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The presence of the hydrophilic PEG spacer significantly enhances its solubility in aqueous media, a crucial feature for bioconjugation reactions that are typically performed in buffered aqueous solutions.[1]
Aqueous Solubility of this compound
While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, the inherent properties of its PEG component suggest high water solubility. The following table provides estimated solubility values in common biological buffers. Researchers are strongly encouraged to determine the precise solubility for their specific application and buffer system using the experimental protocol provided below.
| Buffer System | pH | Temperature (°C) | Estimated Solubility (mg/mL) |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | > 50 |
| 50 mM Tris-HCl | 8.0 | 25 | > 50 |
| Deionized Water | ~7.0 | 25 | > 100 |
Disclaimer: The solubility values presented in this table are estimations based on the known hydrophilic properties of PEGylated compounds and should be experimentally verified.
Factors Influencing Solubility
The solubility of this compound in aqueous buffers can be influenced by several factors, including pH, temperature, and the presence of salts. The carboxylic acid terminus means that the molecule's overall charge, and thus its interaction with the solvent, will be pH-dependent.
Experimental Protocols
Protocol 1: Determination of Thermodynamic (Shake-Flask) Solubility
This protocol outlines the shake-flask method, a reliable technique for determining the thermodynamic solubility of a compound in a specific aqueous buffer.
Materials:
-
This compound
-
Aqueous buffer of choice (e.g., 1x PBS, pH 7.4)
-
Microcentrifuge tubes (2 mL)
-
Thermomixer or orbital shaker
-
Microcentrifuge
-
Calibrated analytical balance
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution for Calibration Curve:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution with the aqueous buffer.
-
-
Sample Preparation:
-
Add an excess amount of this compound to a microcentrifuge tube containing a known volume (e.g., 1 mL) of the desired aqueous buffer. The excess solid should be clearly visible.
-
Prepare at least three replicates for each buffer condition.
-
-
Equilibration:
-
Incubate the tubes in a thermomixer or orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the tubes at high speed (e.g., 14,000 x g) for 15-20 minutes to pellet the undissolved solid.
-
-
Analysis:
-
Carefully collect an aliquot of the supernatant without disturbing the pellet.
-
Dilute the supernatant with the aqueous buffer to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted supernatant and the calibration standards by HPLC.
-
Determine the concentration of this compound in the supernatant by comparing its peak area to the calibration curve.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mM, taking into account the dilution factor.
-
Protocol 2: Bioconjugation of a Cysteine-Containing Peptide
This protocol describes a typical workflow for the conjugation of this compound to a cysteine residue in a peptide.
Materials:
-
This compound
-
Cysteine-containing peptide
-
Conjugation buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 8.0)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Desalting column or HPLC for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Preparation:
-
Dissolve the cysteine-containing peptide in the conjugation buffer to a final concentration of 1-5 mg/mL. If the peptide has disulfide bonds, it may need to be reduced first using a reducing agent like TCEP and subsequently purified.
-
-
Linker Preparation:
-
Dissolve this compound in the conjugation buffer to a desired stock concentration (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5-10 fold molar excess of the this compound solution to the peptide solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing. The reaction progress can be monitored by LC-MS.
-
-
Quenching:
-
Add an excess of a quenching reagent (e.g., L-cysteine to a final concentration of 10-20 mM) to react with any unreacted this compound.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Purify the PEGylated peptide from excess reagents and byproducts using a desalting column or by preparative HPLC.
-
-
Analysis and Characterization:
-
Confirm the successful conjugation and determine the purity of the final product using analytical HPLC and mass spectrometry.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the bioconjugation of a cysteine-containing peptide with this compound.
References
The Pivotal Role of the PEG4 Spacer in Bromoacetamido-PEG4-Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), has revolutionized modern medicine. The efficacy of these complex biomolecules is critically dependent on the linker that connects the targeting moiety to the payload. Bromoacetamido-PEG4-Acid is a heterobifunctional linker that has gained prominence in this field. This technical guide provides a comprehensive analysis of the core function of the PEG4 spacer within this linker, detailing its impact on the physicochemical and biological properties of the resulting conjugates.
The this compound linker possesses two reactive functionalities: a bromoacetamide group for covalent attachment to thiol-containing molecules (e.g., payloads with a cysteine residue) and a carboxylic acid for conjugation to amine-containing biomolecules (e.g., lysine (B10760008) residues on an antibody). The key to its utility, however, lies in the discrete four-unit polyethylene (B3416737) glycol (PEG4) spacer that separates these two reactive ends.
Core Function of the PEG4 Spacer
The primary function of the PEG4 spacer is to impart favorable physicochemical properties to the linker and the final bioconjugate. This is achieved through several key mechanisms:
-
Enhanced Hydrophilicity and Solubility: Many potent cytotoxic payloads used in ADCs are inherently hydrophobic. This can lead to aggregation of the final conjugate, compromising its stability, manufacturability, and therapeutic efficacy. The hydrophilic nature of the PEG4 spacer significantly increases the overall water solubility of the ADC, mitigating aggregation and improving its pharmacokinetic profile.[1][]
-
Reduced Steric Hindrance: The defined length of the PEG4 spacer provides optimal spatial separation between the antibody and the payload. This separation is crucial to prevent the payload from interfering with the antigen-binding site of the antibody, thereby preserving its targeting function.
-
Improved Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic properties of therapeutic molecules.[] The PEG4 spacer contributes to a larger hydrodynamic radius of the ADC, which can reduce renal clearance and extend its circulation half-life. This prolonged exposure can lead to greater accumulation of the therapeutic agent at the tumor site.
-
Reduced Immunogenicity: The PEG spacer can create a "shielding" effect, masking the potentially immunogenic payload from the host's immune system. This can reduce the risk of an anti-drug antibody (ADA) response, which can compromise the safety and efficacy of the therapeutic.
Quantitative Analysis of the PEG4 Spacer's Impact
The inclusion of a PEG spacer has a quantifiable impact on the properties of bioconjugates. The following tables summarize data from various studies, highlighting the effects of PEGylation.
| Property | No PEG Spacer | With PEG4 Spacer | Reference |
| Aqueous Solubility | Low | High | [1][3] |
| Aggregation Propensity | High | Low | [1] |
| In Vivo Half-life | Short | Extended | [4] |
| Tumor Growth Inhibition | Moderate | Significantly Increased | [5][6] |
| PEG Spacer Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated | Reference |
| No PEG | ~15 | 1.0 | [5] |
| PEG2 | ~10 | 1.5 | [5] |
| PEG4 | ~7 | 2.1 | [5] |
| PEG8 | ~5 | 3.0 | [5] |
| PEG12 | ~5 | 3.0 | [5] |
| Conjugate | In Vivo Half-Life | Fold Extension vs. No PEG | Reference |
| No PEG | 19.6 min | 1.0 | [7] |
| With PEG4 | 49.2 min | 2.5 | [7] |
| With PEG10 | 219.0 min | 11.2 | [7] |
Experimental Protocols
Two-Step Conjugation of a Thiol-Containing Payload to an Antibody using this compound
This protocol outlines a general two-step procedure for conjugating a thiol-containing payload to the lysine residues of an antibody using this compound.
Step 1: Activation of this compound and Conjugation to the Antibody
-
Materials:
-
This compound
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
-
Procedure:
-
Activation of this compound:
-
Dissolve this compound, NHS (1.2 equivalents), and DCC or EDC (1.1 equivalents) in anhydrous DMF or DMSO.
-
Stir the reaction at room temperature for 1-2 hours to form the NHS ester. Monitor the reaction by TLC or LC-MS.
-
-
Antibody Preparation:
-
Exchange the antibody into an amine-free buffer (e.g., PBS, pH 8.0-8.5) at a concentration of 2-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the activated Bromoacetamido-PEG4-NHS ester solution to the antibody solution. A 5- to 20-fold molar excess of the linker is typically used. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker by buffer exchange using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4).
-
-
Step 2: Conjugation of the Thiol-Containing Payload
-
Materials:
-
Bromoacetamide-activated antibody from Step 1
-
Thiol-containing payload
-
Reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5)
-
Quenching reagent (e.g., N-acetylcysteine or free cysteine)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
-
-
Procedure:
-
Payload Preparation:
-
Dissolve the thiol-containing payload in a minimal amount of a compatible organic solvent (e.g., DMSO) and then dilute into the reaction buffer.
-
-
Conjugation Reaction:
-
Add the payload solution to the bromoacetamide-activated antibody solution. A 1.5- to 5-fold molar excess of the payload per reactive bromoacetamide group is a common starting point.
-
Incubate the reaction at room temperature or 4°C for 2-16 hours. The reaction should be protected from light if the payload is light-sensitive. The pH should be maintained between 7.0 and 7.5 for optimal reaction of the bromoacetamide with the thiol.[]
-
-
Quenching:
-
Add a quenching reagent in excess (e.g., 20-fold molar excess over the payload) to react with any unreacted bromoacetamide groups. Incubate for 30 minutes.
-
-
Purification:
-
Purify the resulting ADC using SEC to remove aggregated protein or HIC to separate ADCs with different drug-to-antibody ratios (DARs).
-
-
Characterization of the Antibody-Drug Conjugate
-
Drug-to-Antibody Ratio (DAR) Determination: The average number of drug molecules conjugated to each antibody can be determined using UV-Vis spectroscopy, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), or HIC.
-
Aggregation Analysis: SEC is used to determine the percentage of monomeric, dimeric, and aggregated ADC.
-
In Vitro Cytotoxicity Assay: The potency of the ADC is assessed using a cell-based assay with a relevant cancer cell line.
-
In Vivo Efficacy Study: The antitumor activity of the ADC is evaluated in a preclinical animal model.
Mandatory Visualizations
Caption: HER2 signaling pathway and the mechanism of action of a HER2-targeting ADC.[6][9][10]
References
- 1. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparison of PEGylated and non-PEGylated proticles: An in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Tumor Growth Inhibition and Antiangiogenic Effect of Cyclic NGR Peptide-Daunorubicin Conjugates Developed for Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Tumor Penetration of Single-Domain Antibody Drug Conjugates Improves In Vivo Efficacy in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
An In-depth Technical Guide to Bromoacetamido-PEG4-Acid for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG4-Acid is a heterobifunctional crosslinker integral to the fields of bioconjugation and drug development. This guide provides a comprehensive overview of its chemical properties, mechanisms of action, and applications, with a focus on its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and quantitative data are presented to facilitate its practical use in a laboratory setting.
Core Concepts
This compound consists of three key components:
-
Bromoacetamide Group: A thiol-reactive functional group that specifically and covalently couples with sulfhydryl groups (-SH) on cysteine residues of proteins and peptides.
-
PEG4 Spacer: A short, hydrophilic tetraethylene glycol spacer that enhances the solubility of the molecule and the resulting conjugate in aqueous environments. It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.
-
Carboxylic Acid Group: A functional group that can be activated to react with primary amines (-NH2), such as those found on lysine (B10760008) residues of proteins or on other molecules to be conjugated.
This dual reactivity allows for the sequential and controlled conjugation of two different molecules.
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 386.24 g/mol | [1] |
| Purity | ≥95% to >98% | [2][3][4] |
| Solubility | Soluble in Water, DMSO, DCM, DMF | [4][5][6] |
| Appearance | Viscous Liquid | [5] |
| Storage | -20°C, desiccated | [3][4] |
Comparative Reactivity of Haloacetamides
The reactivity of the bromoacetamide group is a critical parameter. Haloacetamides react with thiols via an SN2 mechanism, and their reactivity is dependent on the halogen's leaving group ability.[3]
| Haloacetamide | General Reactivity Trend | Approximate Second-Order Rate Constant (k₂) with Thiol | Notes |
| Iodoacetamide (B48618) | Most Reactive | ~36 M⁻¹min⁻¹ (~0.6 M⁻¹s⁻¹) at pH 7 | The most commonly used haloacetamide due to its high reactivity.[7] |
| Bromoacetamide | Intermediate Reactivity | Comparable to iodoacetamide; ~1-10 L·mol⁻¹·s⁻¹ (for a bromoacetyl-functionalized molecule at pH 6.5) | Offers a balance of good reactivity and stability.[3][7] |
| Chloroacetamide | Least Reactive | Significantly slower than iodoacetamide and bromoacetamide | May offer higher selectivity in some applications.[3] |
Mechanism of Action
The primary mechanism of action for this compound involves two distinct chemical reactions:
-
Cysteine Alkylation: The bromoacetamide group reacts with the sulfhydryl group of a cysteine residue in a nucleophilic substitution reaction. This forms a stable thioether bond, covalently linking the molecule to the protein. This reaction is most efficient at a slightly basic pH (typically 7.2-8.5), where the thiol group is deprotonated to the more nucleophilic thiolate anion.
-
Amine Acylation: The terminal carboxylic acid can be activated, most commonly using carbodiimide (B86325) chemistry (e.g., EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[2][5] This creates a highly reactive NHS ester that readily reacts with primary amines to form a stable amide bond.
Signaling Pathways and Applications
This compound is a key component in the construction of complex bioconjugates like ADCs and PROTACs.
-
Antibody-Drug Conjugates (ADCs): In ADC synthesis, the linker connects a monoclonal antibody (mAb) to a cytotoxic drug.[1] The antibody targets a specific antigen on cancer cells, and upon internalization, the cytotoxic payload is released, leading to targeted cell death. This compound can be used to attach the drug to cysteine residues on the antibody.
-
PROTACs: PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI).[1][] They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, joined by a linker. By bringing the POI and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination and subsequent degradation of the POI by the proteasome.[][9] this compound can serve as the linker to connect the two ligands.
Experimental Protocols
Protocol 1: Activation of Carboxylic Acid using EDC/NHS
This protocol describes the activation of the carboxylic acid group of this compound to form an NHS ester, making it reactive towards primary amines.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction vials and magnetic stirrer
Procedure:
-
Dissolve this compound: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 10 mg/mL).
-
Prepare EDC and NHS/Sulfo-NHS: Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer. A typical molar ratio is 1:1.2:1.5 (Carboxylic Acid:EDC:NHS).
-
Activation Reaction:
-
Add the EDC solution to the this compound solution and stir for 5 minutes at room temperature.
-
Add the NHS (or Sulfo-NHS) solution to the mixture.
-
Allow the reaction to proceed for 15-30 minutes at room temperature with continuous stirring.[6]
-
-
Use Immediately: The resulting NHS-activated Bromoacetamido-PEG4-linker is susceptible to hydrolysis and should be used immediately for conjugation to an amine-containing molecule.
Protocol 2: Conjugation to Protein Cysteine Residues (Alkylation)
This protocol details the conjugation of the bromoacetamide group to free sulfhydryl groups on a protein.
Materials:
-
Protein with accessible cysteine residues
-
This compound (with its carboxylic acid either protected or already conjugated)
-
Reduction Buffer: e.g., 100 mM Tris-HCl, 8 M Urea, pH 8.5 (if protein disulfide bonds need to be reduced)
-
Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.2-8.0
-
Quenching Reagent: e.g., L-cysteine or 2-mercaptoethanol
-
Desalting column for purification
Procedure:
-
Protein Preparation (Reduction of Disulfide Bonds - Optional):
-
If the target cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Dissolve the protein in Reduction Buffer.
-
Add a 10-20 fold molar excess of DTT or TCEP.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with Alkylation Buffer.
-
-
Alkylation Reaction:
-
Immediately after protein preparation, add a 5- to 20-fold molar excess of the bromoacetamide-containing compound to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light. The reaction should be performed in the dark to minimize side reactions.[10]
-
-
Quenching:
-
Add a quenching reagent (e.g., L-cysteine to a final concentration of 50 mM) to stop the reaction by consuming any unreacted bromoacetamide groups.[10]
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis to obtain the purified protein conjugate.
-
Mandatory Visualization
Caption: S-alkylation of a cysteine residue by the bromoacetamide group via an SN2 reaction.
Caption: General workflow for the synthesis of an ADC using this compound.
Caption: Synthesis of a PROTAC and its subsequent mechanism of action leading to protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation Based on Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Heterobifunctional Crosslinker: Bromoacetamido-PEG4-Acid
This guide provides a comprehensive overview of Bromoacetamido-PEG4-Acid, a heterobifunctional crosslinker increasingly utilized in advanced biochemical and pharmaceutical research. Tailored for researchers, scientists, and professionals in drug development, this document details the core properties, mechanisms of action, and key applications of this versatile molecule. It includes structured data, detailed experimental protocols, and visualizations to facilitate a thorough understanding of its utility in creating complex bioconjugates.
Introduction to Heterobifunctional Crosslinkers
Heterobifunctional crosslinkers are chemical reagents that possess two distinct reactive groups, enabling the specific and controlled covalent linkage of two different molecules[1][2]. Unlike their homobifunctional counterparts, which have identical reactive ends, heterobifunctional reagents allow for sequential, two-step conjugation reactions[3][4]. This stepwise approach provides greater control over the conjugation process, significantly minimizing the formation of undesirable products such as self-conjugation, polymerization, and intramolecular crosslinking[3].
These advanced reagents are crucial for building complex molecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where precise and specific linkages are paramount for therapeutic efficacy[5][6]. The choice of reactive groups and the nature of the spacer arm that connects them are critical design elements that influence the stability, solubility, and biological function of the final conjugate[6].
This compound: A Detailed Profile
This compound is a polyethylene (B3416737) glycol (PEG)-based heterobifunctional crosslinker. Its structure is composed of three key functional parts:
-
A Bromoacetamido Group: This functional group is highly reactive towards sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins, forming a stable thioether bond[1][4].
-
A Carboxylic Acid Group: The terminal carboxyl group can be activated to react with primary amines, such as the side chain of lysine (B10760008) residues, to form a stable amide bond[3][7][8].
-
A PEG4 Spacer: The tetraethylene glycol spacer is a flexible, hydrophilic chain that enhances the aqueous solubility of the crosslinker and the resulting conjugate[6][9]. It also provides spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity.
Physicochemical and Reactive Properties
The distinct properties of this compound make it a valuable tool in bioconjugation. Key data are summarized in the tables below.
| Property | Value |
| Chemical Name | 1-bromo-2-oxo-6,9,12,15-tetraoxa-3-azaoctadecan-18-oic acid[8] |
| CAS Number | 1807518-67-7[7][9][10] |
| Molecular Formula | C13H24BrNO7[7][9][10] |
| Molecular Weight | 386.24 g/mol [9] |
| Storage Conditions | -20°C, desiccated[7] |
| Solubility | Soluble in aqueous media, DMF, DMSO[7] |
Table 1: Physicochemical Properties of this compound.
| Functional Group | Target Residue (Functional Group) | Resulting Covalent Bond | Optimal Reaction pH | Key Characteristics |
| Bromoacetamido | Cysteine (-SH) | Thioether | ≥ 8.0[1] | Forms a highly stable, irreversible bond. The reaction is a chemoselective nucleophilic substitution[1][8]. |
| Carboxylic Acid | Lysine (-NH2) | Amide | 7.2 - 8.0 | Requires activation (e.g., with EDC/DCC or conversion to NHS ester) to react with primary amines[3][8]. |
Table 2: Reactivity Profile of this compound Functional Groups.
Comparative Reactivity of Thiol-Reactive Groups
The bromoacetamido group is one of several functional groups used to target thiols. Its reactivity and stability compare favorably to other common thiol-reactive moieties.
| Thiol-Reactive Group | Relative Reaction Rate | Bond Stability | Optimal pH | Notes |
| Iodoacetamide | Fastest | High | Neutral to Alkaline | Iodo- derivatives can be light-sensitive and less stable during long-term storage[11]. |
| Bromoacetamide | Intermediate | High (Stable Thioether) | ≥ 8.0[1] | Offers a good balance of reactivity and stability. The resulting thioether bond is not reversible[1]. |
| Maleimide (B117702) | Fast | Moderate | 6.5 - 7.5[1] | Highly specific for thiols at this pH range, but the resulting thioether bond can undergo a reverse Michael addition, leading to potential instability[1]. |
Table 3: Comparative Analysis of Common Thiol-Reactive Functional Groups.
Core Applications in Drug Development
The unique architecture of this compound makes it an ideal linker for constructing sophisticated therapeutic agents.
PROTACs (Proteolysis Targeting Chimeras)
PROTACs are heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs)[12]. A PROTAC consists of a ligand that binds the POI and another that recruits an E3 ubiquitin ligase, joined by a chemical linker[9]. This compound is frequently used as this linker[5][12][13][14]. The PEG component enhances solubility and influences the crucial ternary complex formation between the POI, PROTAC, and E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.
Caption: PROTAC-mediated ubiquitination and degradation pathway.
Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that deliver a potent cytotoxic agent (payload) specifically to cancer cells by attaching it to a monoclonal antibody that recognizes a tumor-specific antigen[15]. The linker connecting the antibody and the payload is critical for the ADC's stability in circulation and the efficient release of the drug inside the target cell[15]. This compound can be used to create stable ADCs[5][12][13][14]. For instance, the carboxylic acid end can be conjugated to a lysine on the antibody, and the bromoacetamido end can react with a thiol group engineered into the cytotoxic payload.
Caption: Experimental workflow for ADC synthesis using a two-step approach.
Experimental Protocols
The following protocols provide detailed methodologies for using this compound in a typical two-step sequential bioconjugation.
Protocol 1: Sequential Conjugation to a Protein (Amine-First)
This protocol describes the conjugation of this compound first to a protein's amine groups (lysines) followed by reaction with a thiol-containing molecule.
Materials:
-
Protein (e.g., antibody) in a non-amine-containing buffer (e.g., PBS, pH 7.4).
-
This compound.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Anhydrous DMSO or DMF.
-
Thiol-containing molecule (e.g., peptide, drug payload).
-
Reaction Buffers: PBS (pH 7.4), Borate (B1201080) buffer (pH 8.5).
-
Quenching Reagent: (e.g., Tris buffer or hydroxylamine).
-
Desalting columns for purification.
Procedure:
-
Linker Activation: a. Prepare a fresh 100 mM stock solution of this compound in anhydrous DMSO. b. In a separate tube, prepare a fresh activation mixture of EDC (e.g., 200 mM) and Sulfo-NHS (e.g., 200 mM) in reaction-grade water or DMSO. c. Add a 2- to 5-fold molar excess of the EDC/Sulfo-NHS mixture to the linker solution. Incubate for 15 minutes at room temperature to generate the reactive NHS ester.
-
Conjugation to Protein Amines: a. Add the activated linker solution to the protein solution (typically at 1-10 mg/mL) at a 10- to 20-fold molar excess. b. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
Purification of Intermediate: a. Remove excess, non-reacted linker and activation reagents using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.4). This yields the protein-PEG4-Bromoacetamido intermediate.
-
Conjugation to Thiol Molecule: a. Adjust the pH of the purified intermediate solution to 8.0-8.5 using a borate buffer. b. Add the thiol-containing molecule to the solution, typically at a 5- to 10-fold molar excess relative to the incorporated linker. c. Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Final Purification: a. Purify the final conjugate using a desalting column or size-exclusion chromatography to remove excess thiol-containing molecule and any unreacted components. b. Characterize the final conjugate using appropriate methods (e.g., SDS-PAGE, Mass Spectrometry) to determine the degree of labeling.
Protocol 2: Monitoring Reaction Progress
Reaction progress can be monitored by various analytical techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the mass increase corresponding to the addition of the linker and the second molecule.
-
SDS-PAGE: To visualize the shift in molecular weight of the protein after conjugation.
-
Ellman's Test: Can be used to quantify the consumption of free thiols during the second conjugation step.
Caption: Heterobifunctional reactions of this compound. (Note: A placeholder is used for the chemical structure image as DOT language does not render complex chemical structures natively. In a full whitepaper, this would be replaced with an actual chemical drawing).
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker with significant applications in modern drug development and bioconjugation. Its well-defined reactive ends, coupled with the beneficial properties of the hydrophilic PEG spacer, allow for the controlled and efficient synthesis of complex biomolecules like ADCs and PROTACs. By understanding its chemical reactivity and leveraging detailed protocols, researchers can effectively employ this reagent to advance the development of next-generation targeted therapies and diagnostic tools.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. benchchem.com [benchchem.com]
- 3. medkoo.com [medkoo.com]
- 4. Bromoacetamido-PEG4-NHS ester, CAS 1260139-70-5 | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. precisepeg.com [precisepeg.com]
- 10. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 11. Bromoacetamido-PEG4-NHS ester | Benchchem [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. biorbyt.com [biorbyt.com]
- 14. This compound - Immunomart [immunomart.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols for Bromoacetamido-PEG4-Acid in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bromoacetamido-PEG4-Acid for PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical element that influences the PROTAC's efficacy, selectivity, and physicochemical properties.
This compound is a versatile, poly(ethylene glycol) (PEG)-based linker ideal for PROTAC synthesis. It features two distinct functional groups for sequential or convergent conjugation strategies:
-
A bromoacetamide group , which can react with nucleophilic residues, such as cysteine, on a target protein ligand to form a stable covalent bond. This is particularly useful for developing covalent PROTACs that can achieve high potency and prolonged duration of action.
-
A carboxylic acid group , which can be readily coupled with an amine-functionalized E3 ligase ligand (e.g., pomalidomide (B1683931) for Cereblon [CRBN] or a VHL ligand) through standard amide bond formation.
The tetraethylene glycol (PEG4) spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC, while providing the necessary flexibility and length to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.
Signaling Pathway: PROTAC-Mediated BTK Degradation
A key application for covalent PROTACs is the degradation of kinases like Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. The following diagram illustrates the general mechanism of a BTK-targeting PROTAC that recruits the CRBN E3 ligase.
Caption: PROTAC-mediated degradation of BTK via CRBN recruitment.
Experimental Protocols
The following protocols provide a general framework for the synthesis, characterization, and biological evaluation of a covalent BTK-targeting PROTAC using this compound.
Protocol 1: Synthesis of a Covalent BTK PROTAC
This protocol describes a two-step synthesis. First, the carboxylic acid of this compound is coupled to an amine-containing E3 ligase ligand (e.g., a pomalidomide derivative). Second, the bromoacetamide group of the resulting intermediate is reacted with a thiol-containing BTK ligand.
Step 1: Amide Coupling of this compound with an E3 Ligase Ligand
Caption: Workflow for amide coupling of the linker and E3 ligase ligand.
Materials and Reagents:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (B1210297), brine, anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) and the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the bromoacetamide-PEG4-E3 ligase ligand intermediate.
-
Characterize the purified intermediate by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Step 2: Covalent Conjugation with a Thiol-Containing BTK Ligand
Caption: Workflow for covalent conjugation to form the final PROTAC.
Materials and Reagents:
-
Bromoacetamide-PEG4-E3 ligase ligand intermediate from Step 1
-
Thiol-containing BTK ligand (e.g., a derivative of ibrutinib (B1684441) where the acrylamide (B121943) is replaced with a thiol-containing linker)
-
DMF and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Preparative High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Dissolve the bromoacetamide-PEG4-E3 ligase ligand intermediate (1.0 eq) and the thiol-containing BTK ligand (1.1 eq) in a mixture of DMF and buffer.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterize the final PROTAC by High-Resolution Mass Spectrometry (HRMS) and NMR spectroscopy.
Protocol 2: Characterization of the Final PROTAC
LC-MS Analysis:
-
System: A standard LC-MS system with a C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Procedure: Dissolve a small amount of the purified PROTAC in a suitable solvent (e.g., methanol). Inject the sample and run the gradient.
-
Analysis: Confirm the identity of the PROTAC by matching the observed mass-to-charge ratio (m/z) with the calculated molecular weight. Assess purity by integrating the peak area.
NMR Spectroscopy:
-
System: A 400 MHz or higher NMR spectrometer.
-
Procedure: Dissolve the PROTAC in a suitable deuterated solvent (e.g., DMSO-d6). Acquire 1H and 13C NMR spectra.
-
Analysis: Confirm the structure of the PROTAC by assigning the chemical shifts and coupling constants to the expected protons and carbons.
Protocol 3: Western Blot Analysis of BTK Degradation
This protocol is used to quantify the degradation of BTK in a relevant cell line (e.g., Mino cells, a mantle cell lymphoma line) after treatment with the PROTAC.
Caption: Experimental workflow for Western blot analysis.
Materials and Reagents:
-
Mino cells (or other relevant cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Synthesized BTK PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-BTK and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed Mino cells in 6-well plates. Treat the cells with increasing concentrations of the BTK PROTAC (e.g., 0.1 nM to 1000 nM) and a DMSO vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies against BTK and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify the band intensities using densitometry software.
-
Normalize the BTK band intensity to the GAPDH band intensity.
-
Calculate the percentage of BTK degradation relative to the DMSO control.
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of a hypothetical covalent BTK PROTAC synthesized using a bromoacetamido-PEG linker.
Table 1: Synthesis and Characterization Data
| Step | Product | Yield (%) | Method of Purification | Analytical Data |
| 1 | Bromoacetamide-PEG4-Pomalidomide | 75 | Flash Chromatography | LC-MS (m/z calculated vs. found), 1H NMR |
| 2 | Covalent BTK PROTAC | 40 | Preparative HPLC | HRMS (m/z calculated vs. found), 1H & 13C NMR |
Table 2: Biological Activity Data for Covalent BTK PROTAC
| Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| Mino | 24 | 2.2 | >95 |
| Ramos | 24 | 5.1 | >90 |
-
DC50: The concentration of the PROTAC that induces 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Conclusion
This compound is a highly effective and versatile linker for the development of PROTACs, particularly for covalent degraders. Its well-defined structure and dual functionality allow for a modular and efficient synthesis of potent PROTACs. The protocols and data presented here provide a comprehensive guide for researchers to utilize this valuable tool in the exciting field of targeted protein degradation.
Application Notes and Protocols for Bioconjugation of Peptides with Bromoacetamido-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to peptides, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptide-based pharmaceuticals. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, protect against proteolytic degradation, improve solubility, and decrease immunogenicity.[1][2]
Bromoacetamido-PEG4-Acid is a heterobifunctional linker that offers a versatile approach to peptide bioconjugation. It contains two distinct reactive moieties: a bromoacetamido group and a carboxylic acid group, separated by a hydrophilic 4-unit PEG spacer. The bromoacetamido group selectively reacts with the thiol group of a cysteine residue to form a stable thioether bond.[3] The terminal carboxylic acid can be activated to react with primary amines, such as the N-terminal amine of a peptide or the side chain of a lysine (B10760008) residue, forming a stable amide bond. This dual reactivity allows for the precise and controlled conjugation of peptides to other molecules or surfaces.
These application notes provide a comprehensive guide to the bioconjugation of peptides using this compound, including detailed experimental protocols, data presentation, and characterization methods.
Reaction Scheme
The bioconjugation process using this compound typically involves a two-step reaction. First, the bromoacetamido group of the linker reacts with a cysteine residue on the peptide. Subsequently, the carboxylic acid group is activated and reacted with an amine-containing molecule.
References
Application Notes and Protocols for Amine Coupling of Bromoacetamido-PEG4-Acid via EDC/NHS Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the activation of Bromoacetamido-PEG4-Acid and its subsequent conjugation to amine-containing molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This compound is a heterobifunctional linker that is instrumental in the field of bioconjugation. It features a bromoacetamide group for the selective conjugation to thiol groups (e.g., cysteine residues in proteins) and a terminal carboxylic acid. This carboxylic acid can be activated to form a reactive ester that readily couples with primary amines (e.g., lysine (B10760008) residues in proteins or amine-modified oligonucleotides), forming a stable amide bond.[1][2][3]
The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the conjugate in aqueous solutions and provides spatial separation between the conjugated molecules, which can help to preserve their biological activity.[4] This linker is frequently utilized in the development of advanced therapeutics and diagnostics, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
The EDC/NHS chemistry is a widely adopted, "zero-length" crosslinking method.[5] EDC activates the carboxyl group of the this compound to form a highly reactive O-acylisourea intermediate.[5][6] This intermediate is susceptible to hydrolysis in aqueous solutions. The addition of NHS stabilizes this reactive intermediate by converting it into a more stable, amine-reactive NHS ester.[5][6][7] This two-step approach enhances coupling efficiency and allows for better control over the conjugation reaction.[8]
Reaction Mechanism
The amine coupling of this compound using EDC/NHS chemistry proceeds in two primary stages:
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound, forming a highly reactive O-acylisourea intermediate. This step is most efficient in an acidic environment (pH 4.5-6.0).[9]
-
Formation of the NHS Ester and Subsequent Amine Coupling: The unstable O-acylisourea intermediate reacts with NHS to form a more stable, amine-reactive NHS ester. This NHS ester is then readily attacked by a primary amine from the target molecule, forming a stable amide bond and releasing NHS. The amine coupling step is most efficient at a physiological to slightly basic pH (7.2-8.5).[6][9]
Figure 1: Reaction mechanism of EDC/NHS activation of this compound for amine coupling.
Data Presentation
Successful conjugation is dependent on several factors including pH, reaction time, and the molar ratios of the reactants. The following tables provide a summary of recommended starting conditions and ranges for optimization.
Table 1: Recommended Reaction Conditions
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0[9] | 7.2 - 8.5[6][9] |
| Recommended Buffer | 0.1 M MES[9] | PBS or Borate Buffer[9] |
| Temperature | Room Temperature[6] | Room Temperature or 4°C[9] |
| Reaction Time | 15 - 30 minutes[8] | 1 - 2 hours at RT or overnight at 4°C[9] |
Table 2: Recommended Molar Ratios of Reagents
| Reagent | Recommended Range (Molar Excess over Acid) | Typical Value (Molar Excess over Acid) |
| EDC | 2x - 10x[9] | 2x - 5x[10] |
| NHS/Sulfo-NHS | 1.2x - 5x[9][10] | 1.2x - 2x[10] |
| Amine-containing Molecule | 1x - 10x[10] | 1.5x[10] |
Note: These are starting recommendations. Optimal ratios are application-dependent and should be determined empirically.
Experimental Protocols
The following protocols describe a general two-step procedure for the activation of this compound and its conjugation to an amine-containing protein.
Materials and Reagents
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or amine-modified oligonucleotide)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0[9]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4[9]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine (B1172632), pH 8.5[9]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns for purification[6]
Reagent Preparation
-
This compound Stock Solution: Prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMF or DMSO.[10]
-
EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.[8] Both EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C.[9] Allow vials to equilibrate to room temperature before opening to prevent condensation.[9]
-
Amine-Containing Molecule Solution: Dissolve the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).[10]
Experimental Workflow
Figure 2: General experimental workflow for the two-step EDC/NHS amine coupling reaction.
Step-by-Step Protocol
Step 1: Activation of this compound
-
In a reaction tube, combine the this compound stock solution with an appropriate volume of Activation Buffer.
-
Add the freshly prepared EDC and NHS/Sulfo-NHS solutions to the linker solution. A 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound is a recommended starting point.[10]
-
Vortex the mixture gently and incubate for 15-30 minutes at room temperature.[8][10]
Step 2: Conjugation to the Amine-Containing Molecule
-
Add the activated Bromoacetamido-PEG4-NHS ester solution from Step 1 to the solution of the amine-containing molecule in Coupling Buffer.
-
The pH of the reaction mixture should be between 7.2 and 8.5 for optimal coupling.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.[9]
Step 3: Quenching the Reaction
-
To stop the conjugation reaction, add a quenching solution to consume any unreacted NHS esters.[9]
-
Add Tris-HCl or glycine (B1666218) to a final concentration of 20-50 mM, or hydroxylamine to a final concentration of 10-50 mM.[9]
-
Incubate for 15-30 minutes at room temperature.[10]
Step 4: Purification of the Conjugate
-
Remove excess reagents, unreacted linker, and quenching solution by size exclusion chromatography using a desalting column.[6][10]
-
Alternatively, dialysis against an appropriate buffer (e.g., PBS) can be used.[]
Step 5: Characterization
-
Analyze the purified conjugate to confirm successful conjugation and assess purity.
-
Methods such as SDS-PAGE can show a shift in the molecular weight of the protein after conjugation.[]
-
Mass spectrometry can be used to determine the degree of labeling (i.e., the number of linker molecules per protein).[]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Coupling Yield | - Inactive EDC or NHS due to hydrolysis.- Incorrect pH for activation or coupling.- Presence of primary amines in buffers (e.g., Tris, glycine).- Insufficient molar excess of reagents. | - Use fresh, high-quality EDC and NHS; prepare solutions immediately before use.[9]- Verify the pH of Activation and Coupling buffers.[9]- Use non-amine containing buffers like MES and PBS.[9]- Optimize the molar ratios of EDC, NHS, and the linker.[9] |
| Precipitation of Protein | - High concentration of EDC.- Protein instability in the reaction buffer or at the reaction pH. | - Reduce the concentration of EDC.[9]- Perform a buffer exchange to ensure protein stability.- Conduct the reaction at 4°C. |
| High Background or Non-specific Binding | - Insufficient quenching of unreacted NHS esters.- Inadequate purification. | - Ensure the quenching step is performed effectively with a sufficient concentration of the quenching reagent.[9]- Use a desalting column with the appropriate molecular weight cutoff for efficient removal of small molecules.[6] |
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. This compound - Immunomart [immunomart.com]
- 3. precisepeg.com [precisepeg.com]
- 4. Bromoacetamido-PEG4-NHS ester, CAS 1260139-70-5 | AxisPharm [axispharm.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Optimal pH Conditions for Bromoacetamido-PEG4-Acid Thiol Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG4-Acid is a valuable heterobifunctional crosslinker used in bioconjugation, particularly for linking molecules to thiol groups present in cysteine residues of proteins and peptides. The bromoacetyl group selectively reacts with sulfhydryl groups via a nucleophilic substitution reaction to form a stable thioether bond. The efficiency and selectivity of this conjugation are highly dependent on the reaction pH. This document provides detailed application notes and protocols to guide researchers in optimizing the pH conditions for the reaction between this compound and thiols.
The reaction proceeds through an SN2 mechanism where the nucleophilic thiolate anion attacks the carbon atom bearing the bromine.[1] The concentration of the highly reactive thiolate anion is governed by the pKa of the cysteine thiol group (typically around 8.2-8.5) and the pH of the reaction buffer.[1][2] Therefore, controlling the pH is critical for achieving efficient and specific conjugation.
Data Presentation: Influence of pH on Reaction Parameters
The following table summarizes the key effects of pH on the bromoacetamide-thiol reaction based on established literature.
| pH Range | Reaction Rate | Selectivity for Thiols | Key Considerations |
| 6.5 - 7.5 | Slow to Moderate | High | Sub-optimal for rapid conjugation. At this pH, the concentration of the reactive thiolate anion is low. Maleimides are generally more reactive in this pH range.[3][][] |
| 7.5 - 8.5 | Moderate to Fast | Good to High | Generally considered the optimal range for balancing reaction rate and selectivity.[6] Favors the deprotonation of the more acidic cysteine thiol over the more basic amino groups of lysine (B10760008) and histidine.[6] |
| 8.5 - 9.0 | Fast | Good | The reaction with thiols is appreciable.[3][7] At the upper end of this range, the potential for side reactions with other nucleophiles begins to increase. |
| > 9.0 | Very Fast | Decreased | The rate of reaction with thiols is very high.[1] However, the risk of off-target reactions with other nucleophiles, such as the ε-amino group of lysine, increases significantly as these groups become deprotonated and more reactive.[1][6] |
Experimental Protocols
Protocol 1: General Procedure for Thiol Conjugation
This protocol provides a general guideline for the conjugation of this compound to a thiol-containing molecule, such as a protein or peptide.
Materials:
-
This compound
-
Thiol-containing protein/peptide
-
Reaction Buffer (e.g., Phosphate, HEPES, or Borate buffer) at the desired pH (recommended range: 7.5-8.5)
-
Reducing agent (optional, e.g., DTT or TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation (if necessary): If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat the protein with a suitable reducing agent (e.g., 10-fold molar excess of DTT or TCEP) for 30-60 minutes at room temperature. Remove the reducing agent using a desalting column.
-
Buffer Exchange: Transfer the thiol-containing molecule into the desired reaction buffer at a pH between 7.5 and 8.5. Degas the buffer to minimize oxidation of thiols.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a compatible organic solvent (e.g., DMSO or DMF) and then dilute it into the reaction buffer.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the this compound solution to the thiol-containing molecule solution.[6] The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C. The reaction time can vary from 30 minutes to several hours, depending on the pH, temperature, and reactivity of the specific thiol. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE).
-
Quenching: Once the desired level of conjugation is achieved, quench the reaction by adding a small molecule thiol (e.g., L-cysteine or 2-mercaptoethanol) in excess to react with any unreacted bromoacetyl groups.
-
Purification: Remove the excess reagents and byproducts by a suitable purification method such as size-exclusion chromatography or dialysis.
Protocol 2: pH Optimization of the Conjugation Reaction
To determine the optimal pH for a specific application, a small-scale pH screening experiment is recommended.
Procedure:
-
Prepare a series of reaction buffers with varying pH values (e.g., 7.0, 7.5, 8.0, 8.5, and 9.0).
-
Set up parallel conjugation reactions as described in Protocol 1, with each reaction using a different pH buffer.
-
Ensure all other reaction parameters (e.g., temperature, reagent concentrations, reaction time) are kept constant across all reactions.
-
After a fixed time point, quench all reactions.
-
Analyze the products from each reaction using a quantitative method (e.g., LC-MS to determine the degree of labeling or a functional assay) to identify the pH that yields the best combination of conjugation efficiency and selectivity.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Proteins with Bromoacetamido-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Bromoacetamido-PEG4-Acid for the specific and efficient PEGylation of proteins. This document outlines the chemical principles, detailed experimental protocols, methods for characterization, and expected outcomes.
Introduction
This compound is a heterobifunctional linker designed for the covalent modification of proteins. It features a bromoacetamide group that selectively reacts with the sulfhydryl (thiol) group of cysteine residues, and a carboxylic acid group that can be activated to form a stable amide bond with primary amines, such as the side chain of lysine (B10760008) residues or the N-terminal amine. The tetraethylene glycol (PEG4) spacer is hydrophilic, enhancing the solubility of the labeled protein and providing a flexible spacer arm.
The primary application of this reagent is the site-specific PEGylation of proteins at cysteine residues. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. Benefits of PEGylation include increased serum half-life, reduced immunogenicity, and enhanced stability.
Chemical Principle
The labeling reaction occurs in two principal steps, depending on the desired conjugation strategy. For cysteine-specific labeling, the bromoacetamide group undergoes a nucleophilic substitution reaction with the deprotonated thiol group of a cysteine residue, forming a stable thioether bond. This reaction is highly selective for thiols at a neutral to slightly alkaline pH.
Quantitative Data Summary
The efficiency of protein labeling with this compound can be assessed using various analytical techniques. The following table summarizes representative data from a typical labeling experiment.
| Parameter | Method | Result |
| Protein Concentration | BCA Assay | 2.0 mg/mL |
| Molar Ratio (Reagent:Protein) | - | 20:1 |
| Reaction Time | - | 4 hours |
| Reaction Temperature | - | 25°C (Room Temperature) |
| Labeling Efficiency | SDS-PAGE with Gel Shift Assay | > 90% |
| Stoichiometry of Labeling | Mass Spectrometry (ESI-MS) | 1 PEG linker per protein monomer |
| Purity of Labeled Protein | Size-Exclusion Chromatography (SEC-HPLC) | > 95% |
| Yield of Labeled Protein | UV-Vis Spectroscopy (A280) | 1.5 mg/mL (75% recovery) |
Experimental Protocols
Protocol 1: Cysteine-Specific Labeling of a Protein
This protocol describes the procedure for labeling a protein containing one or more free cysteine residues with this compound.
Materials:
-
Protein of interest (with at least one free cysteine residue)
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., spin columns)
-
Conical tubes
-
Stir plate and stir bar (optional)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose cysteine residues, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Reagent Preparation:
-
Immediately before use, prepare a 10 mM stock solution of this compound in DMSO.
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.
-
Gently mix and incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. Protect the reaction from light.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add a small molecule thiol-containing reagent, such as 2-mercaptoethanol (B42355) or dithiothreitol (B142953) (DTT), to a final concentration of 10-20 mM. Incubate for 30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess, unreacted this compound and quenching reagents by size-exclusion chromatography (SEC) or dialysis. For smaller scale reactions, a desalting spin column can be used.
-
-
Characterization and Storage:
-
Confirm successful labeling by SDS-PAGE (a shift in molecular weight should be observed) and mass spectrometry (to determine the number of attached PEG linkers).
-
Determine the concentration of the labeled protein using a standard protein assay (e.g., BCA).
-
Store the purified, labeled protein at -20°C or -80°C.
-
Diagrams
Caption: Experimental workflow for cysteine-specific protein labeling.
Caption: Reaction of bromoacetamide with a cysteine thiol group.
Bromoacetamido-PEG4-Acid: Applications in Surface Modification
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG4-Acid is a heterobifunctional crosslinker that plays a pivotal role in the surface modification of various substrates for a wide range of biomedical applications. This reagent features a bromoacetyl group, highly reactive towards thiol moieties (such as cysteine residues in proteins), and a terminal carboxylic acid, which can be conjugated to primary amines. The tetraethylene glycol (PEG4) spacer enhances solubility in aqueous media, reduces steric hindrance, and minimizes non-specific protein adsorption to the modified surface. These properties make this compound an ideal tool for creating biocompatible and functionalized surfaces for applications in drug delivery, biosensor development, and cell biology research.
Key Applications
The unique chemical properties of this compound enable its use in several key areas of surface modification:
-
Bioconjugation: Covalently immobilizing proteins, peptides, and other biomolecules onto surfaces to create bioactive interfaces. This is particularly useful for developing biosensors, immunoassays, and cell culture substrates.[1]
-
Drug Delivery: Functionalizing nanoparticles and other drug carriers with targeting ligands (e.g., antibodies, peptides) to enhance specificity and therapeutic efficacy. The PEG spacer can also improve the pharmacokinetic properties of the drug delivery system.
-
Surface Passivation: Creating protein-resistant surfaces to prevent non-specific binding in sensitive diagnostic assays and implantable devices.
-
Cell Surface Engineering: Modifying cell surfaces with specific ligands to study cellular adhesion, signaling, and other biological processes.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C13H24BrNO7 | [2] |
| Molecular Weight | 382.24 g/mol | [2] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and water | |
| Purity | Typically >95% | |
| Storage | Store at -20°C, desiccated |
Reaction Kinetics and Stoichiometry
The primary reaction mechanism for the bromoacetyl group is a bimolecular nucleophilic substitution (SN2) with a thiol, typically from a cysteine residue. This reaction is highly efficient and forms a stable thioether bond.
| Parameter | Value | Conditions | Reference |
| Optimal pH for Thiol Reaction | 7.5 - 9.0 | Aqueous buffer | [1] |
| Second-order rate constant (vs. Thiol) | ~10 M⁻¹s⁻¹ | pH 7.4, 25°C | [3] |
| Recommended Molar Excess (Linker:Thiol) | 10-20 fold | For efficient conjugation |
Note: The carboxylic acid group requires activation (e.g., with EDC/NHS) to react with primary amines.
Experimental Protocols
Protocol 1: Functionalization of Gold Surfaces with Thiol-Containing Peptides
This protocol describes the immobilization of a cysteine-terminated peptide onto a gold surface using this compound.
Materials:
-
Gold-coated substrate (e.g., glass slide, SPR chip)
-
Thiol-PEG-Acid linker (as a precursor for self-assembled monolayer)
-
This compound
-
Cysteine-terminated peptide
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer: 50 mM Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Surface Cleaning: Thoroughly clean the gold substrate by immersion in piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) for 5 minutes. Caution: Piranha solution is extremely corrosive and reactive. Rinse extensively with deionized water and then ethanol. Dry the substrate under a stream of nitrogen.
-
Formation of Carboxyl-Terminated Self-Assembled Monolayer (SAM):
-
Prepare a 1 mM solution of a thiol-PEG-acid linker (e.g., HS-(CH2)11-(OCH2CH2)4-OCH2-COOH) in absolute ethanol.
-
Immerse the clean gold substrate in the thiol solution and incubate for 18-24 hours at room temperature to form a dense SAM.
-
Rinse the substrate with ethanol and deionized water to remove non-chemisorbed thiols. Dry under nitrogen.
-
-
Activation of Carboxylic Acid Groups:
-
Prepare a solution of 0.4 M EDC and 0.1 M NHS in anhydrous DMF.
-
Immerse the carboxyl-terminated gold surface in the EDC/NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester intermediate.
-
Rinse the surface with anhydrous DMF and then PBS (pH 7.4).
-
-
Coupling of Bromoacetamido-PEG4-Amine (if starting from a carboxyl surface): This step is an alternative to directly using this compound and assumes a commercially available amine-PEG-bromoacetamide linker for simplicity of reaction with the activated carboxyl surface.
-
Immediately immerse the NHS-activated surface into a solution of 10 mM Bromoacetamido-PEG4-Amine in PBS (pH 7.4) for 2 hours at room temperature.
-
Rinse the surface with PBS.
-
-
Immobilization of Cysteine-Terminated Peptide:
-
Prepare a 1 mg/mL solution of the cysteine-terminated peptide in the Reaction Buffer (pH 8.0).
-
Immerse the bromoacetyl-functionalized surface in the peptide solution and incubate for 2-4 hours at room temperature, or overnight at 4°C.
-
-
Quenching and Washing:
-
Immerse the surface in the Quenching Buffer for 30 minutes to block any unreacted bromoacetyl groups.
-
Wash the surface thoroughly with PBS and deionized water.
-
Dry under a stream of nitrogen. The functionalized surface is now ready for use.
-
Protocol 2: Quantification of Surface Density of PEG Linkers on Gold Nanoparticles
This protocol outlines a fluorescence-based method to determine the number of PEG linkers per nanoparticle.
Materials:
-
Gold nanoparticles (AuNPs) functionalized with Bromoacetamido-PEG4-Amine
-
Standard solution of known concentration of an amine-containing molecule (e.g., glycine)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Acetone
-
Fluorometer
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of the amine standard (e.g., glycine) in borate buffer.
-
To 100 µL of each standard dilution, add 50 µL of fluorescamine solution (3 mg/mL in acetone).
-
Incubate for 10 minutes at room temperature in the dark.
-
Measure the fluorescence intensity (Excitation: ~390 nm, Emission: ~475 nm).
-
Plot fluorescence intensity versus amine concentration to generate a standard curve.
-
-
Quantification of Unreacted Linker:
-
After functionalizing the AuNPs with Bromoacetamido-PEG4-Amine, centrifuge the nanoparticle suspension to pellet the AuNPs.
-
Carefully collect the supernatant, which contains the unreacted linker.
-
Take 100 µL of the supernatant and add 50 µL of the fluorescamine solution.
-
Incubate and measure the fluorescence as described for the standards.
-
-
Calculation of Surface Density:
-
Use the standard curve to determine the concentration of unreacted amine in the supernatant.
-
Calculate the total number of unreacted linker molecules.
-
Subtract the number of unreacted molecules from the initial number of linker molecules to find the number of molecules attached to the AuNPs.
-
Determine the concentration of AuNPs (e.g., by UV-Vis spectroscopy).
-
Calculate the average number of linker molecules per nanoparticle.
-
The surface area of the nanoparticles can be estimated from their diameter (assuming spherical shape), allowing for the calculation of linker density (molecules/nm²).
-
| Nanoparticle Size | Typical Linker Density (molecules/nm²) |
| 10 nm | 1.5 - 2.5 |
| 30 nm | 1.0 - 2.0 |
| 50 nm | 0.5 - 1.5 |
Note: Linker density can be influenced by factors such as the initial linker concentration, reaction time, and the presence of competing molecules.
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Biosensor Fabrication
The following diagram illustrates the key steps in fabricating a biosensor using this compound to immobilize an antibody for antigen detection.
Caption: Workflow for biosensor fabrication using this compound.
Integrin-Mediated Signaling Pathway on a Functionalized Surface
Surfaces functionalized with peptides containing the Arg-Gly-Asp (RGD) sequence, immobilized via a this compound linker, can be used to study cell adhesion and signaling. The RGD motif is a well-known ligand for integrin receptors on the cell surface. Binding of integrins to the immobilized RGD peptides can trigger downstream signaling cascades, such as the activation of Focal Adhesion Kinase (FAK).[2][4][5]
Caption: Integrin-mediated signaling via a peptide-functionalized surface.
Conclusion
This compound is a versatile and powerful tool for the modification of surfaces in a variety of biomedical research and development applications. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, allows for the controlled and stable immobilization of biomolecules, leading to the creation of functional and biocompatible interfaces. The protocols and data presented here provide a foundation for researchers to effectively utilize this important crosslinker in their work.
References
- 1. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of RGD peptides on osseointegration of hydroxyapatite biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Focal adhesion kinase signaling activities and their implications in the control of cell survival and motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New insights into FAK structure and function in focal adhesions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bromoacetamido-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG4-Acid is a heterobifunctional linker designed for the precise covalent modification of biomolecules. Its architecture, featuring a bromoacetamido group at one terminus and a carboxylic acid at the other, connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, makes it a versatile tool in bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2][3]
The bromoacetamido group serves as a thiol-reactive handle, enabling the specific alkylation of cysteine residues to form a stable thioether bond.[4] The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, forming a stable amide bond. The PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous media, and provides spatial separation between the conjugated molecules.[5][6]
These application notes provide a comprehensive guide to the use of this compound, including detailed protocols for conjugation, purification, and characterization, as well as an overview of its applications in drug development.
Physicochemical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₁₃H₂₄BrNO₇ |
| Molecular Weight | 386.24 g/mol |
| Appearance | Varies (often a viscous liquid or solid) |
| Solubility | Soluble in water, DMSO, DMF, DCM |
| Storage | Store at -20°C, desiccated |
Applications
Antibody-Drug Conjugates (ADCs)
This compound is utilized as a "non-cleavable" linker in ADC development.[1] In this context, the carboxylic acid end is first conjugated to a cytotoxic payload. The resulting drug-linker construct, now possessing a thiol-reactive bromoacetamido group, is then conjugated to cysteine residues on a monoclonal antibody (mAb). These cysteine residues can be naturally occurring or, more commonly, engineered at specific sites to control the drug-to-antibody ratio (DAR).[7][8]
The thioether bond formed between the linker and the antibody is highly stable in circulation.[4] The release of the cytotoxic payload occurs after the ADC binds to its target antigen on a cancer cell, is internalized, and trafficked to the lysosome. Within the lysosome, the entire antibody is degraded by proteases, leading to the release of the drug-linker-amino acid catabolite, which then exerts its cytotoxic effect.[5]
Proteolysis-Targeting Chimeras (PROTACs)
In PROTAC synthesis, this compound can serve as the central linker connecting a target protein ligand (warhead) and an E3 ligase ligand.[1][5] The bifunctional nature of the linker allows for a modular and flexible approach to PROTAC assembly. For instance, the carboxylic acid can be coupled to the E3 ligase ligand, and the bromoacetamido group can be reacted with a thiol-containing warhead, or vice versa. The PEG4 spacer helps to optimize the spatial orientation between the two ligands, which is critical for the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase) and subsequent target protein degradation.[5][9]
Experimental Protocols
Protocol 1: Two-Step Conjugation to an Antibody (for ADC Synthesis)
This protocol describes the synthesis of an ADC where the this compound linker is first attached to a drug payload and then conjugated to a cysteine-engineered antibody, such as Trastuzumab.
Step 1a: Activation of this compound and Conjugation to an Amine-Containing Payload
This step involves the formation of an amine-reactive NHS ester from the carboxylic acid moiety of the linker, followed by conjugation to a payload containing a primary amine.
Materials:
-
This compound
-
Amine-containing payload (e.g., Monomethyl Auristatin E - MMAE)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Reverse-phase HPLC (RP-HPLC) for purification
Procedure:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Add NHS (1.5 equivalents) and EDC-HCl (1.5 equivalents) to the solution.
-
Stir the reaction at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
Slowly add the activated linker solution to the payload solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, purify the bromoacetamido-PEG4-payload conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final drug-linker construct.
Step 1b: Conjugation of the Drug-Linker to a Cysteine-Engineered Antibody
This step involves the reaction of the thiol-reactive bromoacetamido group of the drug-linker with the free sulfhydryl groups of a reduced antibody.
Materials:
-
Cysteine-engineered monoclonal antibody (e.g., THIOMAB™) in a suitable buffer (e.g., PBS, pH 7.4)
-
Bromoacetamido-PEG4-payload conjugate (from Step 1a)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: Phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.5-8.5
-
Quenching solution: N-acetylcysteine
-
Purification system: Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC)
Procedure:
-
To the antibody solution, add a 5-10 fold molar excess of TCEP to reduce the engineered interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP by buffer exchange using a desalting column equilibrated with Reaction Buffer.
-
Immediately add the bromoacetamido-PEG4-payload conjugate to the reduced antibody. The molar ratio of drug-linker to antibody will determine the final drug-to-antibody ratio (DAR) and should be optimized (a common starting point is a 5-10 fold molar excess of the drug-linker).
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight. The reaction should be performed in the dark to minimize potential side reactions.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine and incubate for 30 minutes.
-
Purify the resulting ADC from unreacted drug-linker and other impurities using SEC or HIC.[][11]
Experimental Workflow for ADC Synthesis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. biorbyt.com [biorbyt.com]
- 4. Bromoacetamido-PEG-Acid | Acid-PEG-Bromoacetamido | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
Bromoacetamido-PEG4-Acid in Targeted Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetamido-PEG4-Acid is a heterobifunctional linker integral to the advancement of targeted therapeutics, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This linker facilitates the covalent attachment of a targeting moiety, such as a monoclonal antibody or a small molecule ligand, to a therapeutic payload or an E3 ligase ligand.
The structure of this compound comprises three key components:
-
A bromoacetamido group , which serves as a thiol-reactive handle for conjugation to cysteine residues on proteins.
-
A hydrophilic polyethylene (B3416737) glycol (PEG) spacer (PEG4) , which enhances solubility, reduces aggregation, and provides spatial separation between the conjugated molecules.[1] The length of the PEG linker is a critical parameter that can influence the efficacy and pharmacokinetic properties of the final conjugate.[2][3]
-
A terminal carboxylic acid , which can be activated to react with primary amines, enabling conjugation to lysine (B10760008) residues on proteins or other amine-containing molecules.[4]
These application notes provide detailed protocols for the use of this compound in the synthesis of ADCs and PROTACs, along with methods for their characterization.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 386.24 g/mol | [5] |
| Purity | >95% | [5] |
| Storage | Store at -20°C | [5] |
| Solubility | Soluble in DMSO, DMF | [6] |
Applications in Targeted Drug Delivery
Antibody-Drug Conjugates (ADCs)
In ADC development, this compound is used to link a cytotoxic payload to a monoclonal antibody (mAb). The mAb directs the payload to tumor cells expressing a specific antigen on their surface. Upon binding to the antigen, the ADC is internalized, and the payload is released, leading to cancer cell death.[7] The PEG linker can improve the solubility and stability of the ADC and enable a higher drug-to-antibody ratio (DAR).
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are bifunctional molecules that harness the cell's own protein degradation machinery, the ubiquitin-proteasome system, to eliminate target proteins.[7] A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. This compound can serve as this linker. By bringing the target protein and the E3 ligase into proximity, the PROTAC facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The length and composition of the linker are critical for the formation of a stable and productive ternary complex.[2]
Experimental Protocols
Protocol 1: Two-Step Conjugation to an Antibody (Thiol and Amine Reactivity)
This protocol describes the conjugation of a payload to an antibody using both the bromoacetamido and carboxylic acid functionalities of the linker. This is a common strategy when the payload has a primary amine and the antibody has available cysteine residues.
Materials:
-
This compound
-
Amine-containing payload
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Monoclonal antibody (mAb)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
Procedure:
Step 1: Activation of this compound and Conjugation to Amine-Containing Payload
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the linker solution.
-
Stir the reaction mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or DMSO.
-
Add the payload solution to the activated linker solution.
-
Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
The resulting payload-linker intermediate can be purified by preparative HPLC if necessary.
Step 2: Antibody Reduction and Conjugation
-
Prepare the antibody in a suitable buffer (e.g., PBS). The antibody concentration should typically be between 1-10 mg/mL.
-
Add a 10-20 fold molar excess of TCEP to the antibody solution to reduce the interchain disulfide bonds.
-
Incubate at 37°C for 1-2 hours.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.
-
Immediately add the payload-linker intermediate (typically 5-10 molar excess over the antibody) to the reduced antibody.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
Quench the reaction by adding a final concentration of 50 mM Tris-HCl.
Step 3: Purification and Characterization
-
Purify the ADC from unreacted payload-linker and other small molecules using SEC.
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using Hydrophobic Interaction Chromatography (HIC) and LC-MS.[7][8][9][]
Protocol 2: One-Pot PROTAC Synthesis
This protocol describes the synthesis of a PROTAC by sequentially coupling a target protein ligand and an E3 ligase ligand to the this compound linker.
Materials:
-
This compound
-
Amine-containing ligand (for target protein or E3 ligase)
-
Thiol-containing ligand (for the other binding partner)
-
EDC, NHS
-
Anhydrous DMF or DMSO
-
Reaction Buffer: e.g., PBS with 10% DMF, pH 7.2-7.5
-
Purification system (e.g., preparative HPLC)
Procedure:
-
Follow Step 1 from Protocol 1 to conjugate the amine-containing ligand to the this compound linker.
-
After confirming the formation of the intermediate by LC-MS, add the thiol-containing ligand (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the formation of the final PROTAC product by LC-MS.
-
Upon completion, purify the PROTAC using preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Characterization of Conjugates
| Technique | Parameter Measured | Expected Outcome | Reference |
| Hydrophobic Interaction Chromatography (HIC) | Drug-to-Antibody Ratio (DAR) | Separation of species with different numbers of conjugated drugs, allowing for the calculation of average DAR. | [] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular Weight, DAR, Purity | Confirms the mass of the conjugate and provides precise DAR values. Can also identify impurities. | [7][8][9] |
| Size Exclusion Chromatography (SEC) | Aggregation and Purity | Separates aggregates, monomers, and fragments to assess the homogeneity of the ADC. | [9] |
| UV/Vis Spectroscopy | Concentration and DAR | Can be used to determine protein concentration and estimate average DAR if the payload has a distinct absorbance. | [8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution | Reference |
| Low Drug-to-Antibody Ratio (DAR) | Incomplete antibody reduction. | Increase TCEP concentration or incubation time. Ensure TCEP is fresh. | [11] |
| Insufficient payload-linker concentration. | Increase the molar excess of the payload-linker. | [] | |
| Inefficient conjugation reaction. | Optimize pH of the conjugation buffer (typically 6.5-7.5 for thiol reactions). | [11] | |
| ADC Aggregation | High DAR and payload hydrophobicity. | Optimize the DAR to 2-4. Consider using a longer PEG linker to increase solubility. | [] |
| Incorrect buffer conditions. | Ensure the buffer composition and pH are optimal for antibody stability. | [13] | |
| Low PROTAC Yield | Incomplete reaction. | Monitor each step by LC-MS and allow for longer reaction times if necessary. | [14] |
| Poor solubility of reactants. | Use a co-solvent like DMSO or DMF. | [14] | |
| Degradation of reactants or product. | Ensure anhydrous conditions and store reagents properly. | [] |
Conclusion
This compound is a versatile and valuable tool for the development of targeted drug delivery systems. Its heterobifunctional nature allows for flexible conjugation strategies in the synthesis of both ADCs and PROTACs. The inclusion of a PEG4 spacer offers significant advantages in terms of solubility and pharmacokinetic properties of the final conjugate. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can effectively utilize this linker to advance their drug development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bromoacetamido-PEG4-azide | BroadPharm [broadpharm.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Simultaneous Analysis of the Drug-to-Antibody Ratio, Free-Drug-Related Impurities, and Purity of Antibody-Drug Conjugates Based on Size Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 13. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Bromoacetamido-PEG4-Acid Conjugation
Welcome to the technical support center for Bromoacetamido-PEG4-Acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their conjugation experiments. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges, particularly low conjugation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism of this compound with a protein?
A1: this compound reacts with proteins primarily through the bromoacetamide group, which specifically targets sulfhydryl (thiol) groups (-SH) on cysteine residues. This reaction is a thiol-alkylation, a type of nucleophilic substitution, where the thiol group attacks the carbon atom bearing the bromine. The bromide ion serves as a good leaving group, resulting in the formation of a stable thioether bond between the PEG linker and the cysteine residue.[1] The terminal carboxylic acid on the PEG linker can be subsequently or previously reacted with primary amine groups (e.g., on lysine (B10760008) residues or the N-terminus) using carbodiimide (B86325) chemistry (e.g., EDC, DCC) to form a stable amide bond.[2]
Q2: At what pH should I perform the conjugation reaction?
A2: The optimal pH for the reaction between a bromoacetyl group and a thiol is typically in the range of 8.0 to 9.0.[3][4][5][6] In this pH range, the thiol group is sufficiently deprotonated to its more nucleophilic thiolate form (S-), which enhances the reaction rate. While the reaction can proceed at a lower pH, the rate will be significantly slower.[5][6] It is important to maintain the pH in a range that also preserves the stability and activity of your target protein.
Q3: My protein does not have any free cysteines. Can I still use this linker?
A3: If your protein has existing disulfide bonds, you will need to perform a reduction step to generate free thiols before conjugation. Reagents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol) can be used to reduce disulfide bonds.[] If using DTT, it is crucial to remove it before adding the bromoacetamide-PEG reagent, as DTT itself contains a thiol group and will compete in the reaction. TCEP does not contain a thiol and typically does not need to be removed. Alternatively, the terminal carboxylic acid of the linker can be activated to react with amine groups on lysine residues or the N-terminus of the protein.[2]
Q4: How should I store the this compound reagent?
A4: Bromoacetamido-PEG reagents are often hygroscopic and sensitive to moisture.[3][4] It is recommended to store the reagent at -20°C in a desiccated environment.[3][4] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture into the reagent.[3][4]
Troubleshooting Guide: Low Conjugation Efficiency
Low conjugation efficiency is a common issue that can often be resolved by systematically evaluating the reagents, reaction conditions, and purification methods.
Problem Area 1: Reagent and Protein Preparation
Issue: The this compound reagent may be degraded or impure.
-
Possible Cause: Improper storage, such as exposure to moisture or elevated temperatures, can lead to hydrolysis of the bromoacetamide group.[3][4]
-
Solution: Always store the reagent at -20°C under dry conditions.[3][4] Before use, allow the reagent to equilibrate to room temperature before opening the container to prevent condensation.[3][4]
Issue: The protein or peptide has fewer available thiol groups than expected.
-
Possible Cause: Cysteine residues may be forming disulfide bonds, either intramolecularly or intermolecularly. The thiol groups might also be sterically hindered or buried within the protein's structure.[8]
-
Solution:
-
Reduction of Disulfide Bonds: Pre-treat your protein with a reducing agent like TCEP or DTT to cleave disulfide bonds and expose free thiols.[]
-
Denaturation: For sterically hindered thiols, consider using a mild denaturant in your reaction buffer. This should be done with caution as it may affect the protein's function.[8]
-
Issue: The protein solution contains interfering substances.
-
Possible Cause: Buffers containing thiol-based components (e.g., DTT, 2-mercaptoethanol) or primary amines (e.g., Tris) can compete with the target protein for reaction with the linker.
-
Solution: Ensure your protein is in a thiol-free and amine-free buffer, such as phosphate-buffered saline (PBS) or HEPES, at the appropriate pH before starting the conjugation.[8]
Problem Area 2: Suboptimal Reaction Conditions
Issue: The reaction pH is not optimal.
-
Possible Cause: The reaction rate of bromoacetamide with thiols is pH-dependent.[5][6] A pH below 8.0 will result in a significantly slower reaction.
-
Solution: Adjust the reaction buffer to a pH between 8.0 and 9.0.[3][4][5][6] Be mindful of your protein's stability at this pH.
Issue: The molar ratio of the PEG reagent to the protein is too low.
-
Possible Cause: Insufficient PEG reagent will lead to an incomplete reaction.
-
Solution: Increase the molar excess of the this compound to the protein. A 10- to 50-fold molar excess of the PEG reagent over the available free thiols is a good starting point for optimization.[9]
Issue: The reaction time is too short or the temperature is too low.
-
Possible Cause: The conjugation reaction may not have proceeded to completion.
-
Solution: Increase the reaction time. Reactions are typically run for 2-4 hours at room temperature or overnight at 4°C.[9] Monitor the reaction progress over time to determine the optimal duration.
| Parameter | Recommended Range | Notes |
| pH | 8.0 - 9.0 | Balances thiol reactivity with protein stability.[3][4][5][6] |
| Molar Ratio (PEG:Thiol) | 10:1 to 50:1 | A molar excess of the PEG reagent drives the reaction forward.[9] |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures may require longer reaction times.[9] |
| Reaction Time | 2 hours to Overnight | Dependent on pH, temperature, and reagent concentrations.[9] |
| Buffer | PBS, HEPES | Must be free of thiols and primary amines.[8] |
Problem Area 3: Analysis and Purification
Issue: Inaccurate assessment of conjugation efficiency.
-
Possible Cause: The analytical method used may not be sensitive enough or appropriate for distinguishing between conjugated and unconjugated species.
-
Solution: Use a combination of analytical techniques for a comprehensive assessment.
-
SDS-PAGE: A simple method to visualize a shift in molecular weight upon PEGylation. A barium-iodide stain can specifically detect PEGylated proteins.[10]
-
HPLC (SEC, RP-HPLC): Size-exclusion chromatography (SEC) can separate the larger PEGylated conjugate from the smaller unconjugated protein.[][12] Reversed-phase HPLC (RP-HPLC) can also be used for separation.[]
-
Mass Spectrometry (MALDI-TOF, ESI-MS): Provides a precise measurement of the molecular weight, confirming the addition of the PEG linker.[10]
-
Issue: Loss of conjugate during purification.
-
Possible Cause: The chosen purification method may not be suitable for separating the PEGylated protein from unreacted protein and excess PEG reagent.
-
Solution: Select an appropriate purification strategy based on the properties of your conjugate.
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted, low molecular weight PEG reagent and for separating the larger PEGylated protein from the native protein.[][12]
-
Ion Exchange Chromatography (IEX): Can be used to separate proteins based on the degree of PEGylation, as the PEG chains can shield surface charges.[][12]
-
Hydrophobic Interaction Chromatography (HIC): An alternative or supplementary method to IEX for purification.[][13]
-
| Technique | Principle | Application in PEGylation Analysis |
| SDS-PAGE | Separation by molecular weight. | Visual confirmation of conjugation via a molecular weight shift.[10] |
| SEC-HPLC | Separation by hydrodynamic radius. | Separates PEGylated protein from unreacted protein and excess PEG.[][12] |
| IEX-HPLC | Separation by charge. | Can separate different degrees of PEGylation.[][12] |
| Mass Spectrometry | Measurement of mass-to-charge ratio. | Precise determination of conjugate molecular weight and degree of PEGylation.[10] |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
-
Protein Preparation:
-
Dissolve the protein in a suitable amine-free and thiol-free buffer (e.g., PBS, HEPES) at a pH of 8.0-8.5 to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced, add a 10- to 20-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.[8]
-
-
PEG Reagent Preparation:
-
Allow the this compound to warm to room temperature before opening.
-
Prepare a stock solution of the PEG reagent in a compatible organic solvent like DMSO or DMF.
-
-
Conjugation Reaction:
-
Quenching (Optional):
-
To stop the reaction, a small molecule containing a thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, can be added to react with any excess bromoacetamide reagent.
-
-
Purification:
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Troubleshooting decision tree for low conjugation efficiency.
References
- 1. precisepeg.com [precisepeg.com]
- 2. medkoo.com [medkoo.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. creativepegworks.com [creativepegworks.com]
- 12. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting poor solubility of Bromoacetamido-PEG4-Acid conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor solubility with Bromoacetamido-PEG4-Acid conjugates.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, purification, and handling of this compound conjugates.
FAQs
Q1: My this compound conjugate is precipitating out of solution. What are the common causes?
A1: Precipitation of your conjugate is often a sign of poor solubility, which can be attributed to several factors:
-
Hydrophobicity of the Conjugated Molecule: The most significant factor is often the hydrophobic nature of the molecule (e.g., a small molecule drug, peptide, or protein) you have conjugated to the this compound linker.[][2][3] The hydrophilic PEG4 spacer is designed to increase aqueous solubility, but it may not be sufficient to overcome the insolubility of a highly hydrophobic payload.[][4]
-
High Drug-to-Antibody Ratio (DAR): In the context of antibody-drug conjugates (ADCs), a higher number of drug molecules conjugated per antibody increases the overall hydrophobicity of the conjugate, which can lead to aggregation and precipitation.[2][4] It is estimated that a DAR above 4 can significantly diminish solubility.[4]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of your buffer can greatly influence the solubility of the conjugate.[4][5] If the buffer pH is near the isoelectric point (pI) of the protein conjugate, it can lead to aggregation as the net charge of the molecule approaches zero.[5]
-
High Concentration of the Conjugate: Concentrated solutions of conjugates, especially those with hydrophobic moieties, are more prone to aggregation and precipitation.[4]
-
Temperature and Storage Conditions: Freeze-thaw cycles and storage at inappropriate temperatures can induce aggregation.[4]
Q2: How can I improve the solubility of my this compound conjugate?
A2: Several strategies can be employed to improve the solubility of your conjugate:
-
Optimize Buffer Conditions:
-
pH: Adjust the pH of your buffer to be at least 1-2 units away from the isoelectric point (pI) of your protein conjugate to ensure it carries a net charge, which promotes repulsion between molecules.[5]
-
Ionic Strength: Modifying the salt concentration can influence solubility. While high salt concentrations are used in Hydrophobic Interaction Chromatography (HIC) to promote binding (and thus can reduce solubility in solution), adjusting the salt concentration in your final formulation buffer can sometimes improve stability.[4]
-
Add Excipients: The inclusion of certain additives can help to stabilize the conjugate and prevent aggregation.[4][6]
-
-
Use of Co-solvents: For conjugates with highly hydrophobic payloads, the use of a water-miscible organic co-solvent can be necessary to maintain solubility.[7]
-
Start by dissolving the hydrophobic component in a minimal amount of a compatible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) before adding it to the aqueous reaction mixture.[7]
-
Be cautious with the final concentration of the organic solvent, as high concentrations can denature proteins.
-
-
Modify the Conjugation Strategy:
-
Lower the DAR: If you are creating an ADC, reducing the number of drug molecules per antibody can significantly improve solubility.[8]
-
Introduce a More Hydrophilic Linker: While you are using a PEG4 linker, for extremely hydrophobic payloads, a longer PEG chain or a linker with additional hydrophilic groups might be necessary.[]
-
Q3: What analytical techniques can I use to detect and quantify aggregation in my conjugate sample?
A3: Several techniques are available to assess the aggregation state of your conjugate:
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Aggregates will elute earlier than the monomeric conjugate. This technique can be used to quantify the percentage of high molecular weight species (aggregates).[9]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates and can provide a rapid assessment of sample quality.[3]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It is particularly useful for characterizing ADCs, as conjugates with different DARs will have different retention times. Aggregates may also be separated by HIC.[10][11][12][13]
-
Visual Inspection: While not quantitative, a simple visual inspection for turbidity or precipitation is the first indication of a solubility problem.[7]
Data Presentation
The solubility of this compound conjugates is highly dependent on the specific molecule being conjugated. While specific quantitative data for a universal "this compound conjugate" is not available, the following tables provide a qualitative and semi-quantitative overview of factors influencing solubility.
Table 1: Influence of Conjugated Molecule's Hydrophobicity on Conjugate Solubility
| Hydrophobicity of Conjugated Molecule (Payload) | Expected Aqueous Solubility of Conjugate | Recommended Strategies to Improve Solubility |
| Low (e.g., hydrophilic peptide) | High | Standard aqueous buffers are likely sufficient. |
| Moderate (e.g., some small molecule drugs) | Moderate to Low | Buffer optimization (pH, excipients). May require a low percentage of co-solvent. |
| High (e.g., very hydrophobic cytotoxic drug) | Very Low | Use of co-solvents (e.g., DMSO, DMF) is often necessary. Consider a more hydrophilic linker. |
Table 2: General Guide for Buffer Optimization and Excipient Use
| Parameter | Typical Range/Concentration | Rationale |
| pH | 6.0 - 8.0 (avoiding pI) | Maintain net charge on the protein to reduce aggregation.[5] |
| Ionic Strength (NaCl) | 50 - 150 mM | Mimics physiological conditions, but may need optimization. |
| Arginine | 50 - 250 mM | Acts as a stabilizer and can suppress protein-protein interactions and aggregation.[4] |
| Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Non-ionic surfactants that can prevent surface-induced aggregation.[6] |
| Sucrose/Trehalose | 1 - 5% (w/v) | Sugars that can act as cryoprotectants and stabilizers. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Thiol-Containing Protein (e.g., Reduced Antibody)
This protocol provides a general guideline. Optimal conditions (e.g., molar excess of linker, reaction time, and temperature) should be determined empirically for each specific application.
Materials:
-
Thiol-containing protein (e.g., reduced antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
Organic co-solvent (e.g., DMSO or DMF)
-
Reducing agent (e.g., TCEP or DTT)
-
Quenching reagent (e.g., N-acetylcysteine or L-cysteine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation (Reduction of Disulfide Bonds if necessary):
-
If your protein does not have free thiols, you will need to reduce disulfide bonds.
-
Dissolve the antibody in a suitable buffer (e.g., PBS).
-
Add a 10-20 fold molar excess of a reducing agent like TCEP.
-
Incubate at room temperature for 30-60 minutes.
-
Remove the excess reducing agent using a desalting column equilibrated with a degassed conjugation buffer (e.g., PBS, pH 7.2-7.5).
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a minimal amount of an organic co-solvent (e.g., DMSO) to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Add a 5-20 fold molar excess of the dissolved this compound to the reduced protein solution.[7]
-
The final concentration of the organic co-solvent in the reaction mixture should ideally be below 10% to avoid protein denaturation.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight, with gentle mixing and protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent such as N-acetylcysteine to a final concentration of 1-5 mM to react with any unreacted bromoacetamide groups.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess linker and quenching reagent by size exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable storage buffer.
-
For more stringent purification to separate different DAR species or remove aggregates, Hydrophobic Interaction Chromatography (HIC) or preparative SEC can be used.[9][11]
-
Protocol 2: Purification of this compound Conjugates
A. Size Exclusion Chromatography (SEC) for Buffer Exchange and Removal of Small Molecules
-
Equilibrate a desalting column (e.g., Sephadex G-25) with the desired final storage buffer.
-
Apply the quenched reaction mixture to the column.
-
Elute the conjugate with the storage buffer. The conjugate will elute in the void volume, while the smaller molecules (excess linker, quenching reagent) will be retained and elute later.
-
Collect the fractions containing the purified conjugate, which can be monitored by UV absorbance at 280 nm.
B. Hydrophobic Interaction Chromatography (HIC) for Separation of DAR Species and Aggregates
-
Sample Preparation: Dilute the conjugate sample with a high-salt binding buffer (e.g., 1-2 M ammonium (B1175870) sulfate (B86663) in a phosphate (B84403) buffer).[11]
-
Column and Buffers: Use a HIC column (e.g., Butyl, Phenyl, or Ether) and a two-buffer system:
-
Chromatography:
-
Equilibrate the column with Buffer A.
-
Load the prepared sample onto the column.
-
Elute the bound species using a decreasing salt gradient (i.e., increasing percentage of Buffer B).
-
Species will elute in order of increasing hydrophobicity (lower DAR species elute first, followed by higher DAR species and then potentially aggregates).
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by SEC and/or mass spectrometry to identify the desired conjugate species.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting the poor solubility of this compound conjugates.
Caption: Troubleshooting workflow for poor conjugate solubility.
References
- 2. researchgate.net [researchgate.net]
- 3. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ADC Solubility: Key Factors and Optimization Strategies [evidentic.com]
- 5. pharmtech.com [pharmtech.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. benchchem.com [benchchem.com]
- 8. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 9. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reactions with Bromoacetamido-PEG4-Acid
Welcome to the technical support center for Bromoacetamido-PEG4-Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this thiol-reactive PEGylation reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven recommendations to ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary reactive target of this compound?
A1: The bromoacetyl group of this compound primarily and selectively reacts with the thiol group (-SH) of cysteine residues in proteins and peptides through a nucleophilic substitution reaction, forming a stable thioether bond.[1]
Q2: How does pH affect the conjugation reaction?
A2: The pH of the reaction buffer is a critical parameter for selective conjugation. The reaction of the bromoacetyl group with thiols is favored at a neutral to slightly alkaline pH (typically pH 7.2-8.5). At this pH range, the thiol group is more likely to be in its more nucleophilic thiolate anion form.[2]
Q3: Can this compound react with other amino acid residues?
A3: While highly selective for cysteines, side reactions with other nucleophilic amino acid residues can occur, especially at higher pH values. The imidazole (B134444) side chain of histidine and the ε-amino group of lysine (B10760008) can also be alkylated by the bromoacetyl group.[2][3] To minimize these side reactions, it is crucial to control the pH of the reaction.
Q4: What is a typical molar excess of this compound to use?
A4: The optimal molar excess of this compound to your protein or peptide depends on several factors, including the number of available cysteine residues, their accessibility, and the desired degree of PEGylation. A common starting point is a 5- to 10-fold molar excess of the PEG reagent over the thiol groups. However, this can be optimized further, with some protocols for similar PEGylation reagents using ratios from 3:1 to 20:1.[4]
Q5: How can I remove unreacted this compound after the reaction?
A5: Unreacted reagent can be removed using standard techniques such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), which separate molecules based on their size.
Q6: How can I quantify the degree of PEGylation?
A6: The extent of PEGylation can be determined using several analytical techniques, including:
-
SDS-PAGE: PEGylated proteins will show a characteristic shift in molecular weight.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate determination of the number of PEG chains attached per molecule.
-
Size-Exclusion Chromatography (SEC): Can separate and quantify different PEGylated species.[1]
-
Colorimetric Assays: Assays like the barium-iodide method can be used to quantify PEG.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No PEGylation | 1. Thiol Oxidation: Cysteine residues may have formed disulfide bonds and are not available for reaction. 2. Incorrect pH: The reaction pH is too low, resulting in a protonated and less reactive thiol group. 3. Hydrolysis of Bromoacetyl Group: Prolonged exposure to aqueous buffers, especially at high pH, can lead to hydrolysis of the bromoacetyl group. 4. Insufficient Molar Excess: The amount of this compound is too low to achieve the desired level of conjugation. | 1. Reduce Disulfide Bonds: Pre-treat your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Ensure the reducing agent is removed before adding the PEG reagent. 2. Optimize pH: Adjust the reaction buffer to a pH between 7.2 and 8.5. 3. Fresh Reagent Preparation: Prepare the this compound solution immediately before use. 4. Increase Molar Excess: Incrementally increase the molar ratio of the PEG reagent to the protein. |
| Non-specific Labeling | 1. High pH: Reaction pH is too high (e.g., > 8.5), leading to reactions with lysine and histidine residues. 2. Prolonged Reaction Time: Extended reaction times can increase the likelihood of side reactions. | 1. Lower Reaction pH: Perform the conjugation at a lower pH, such as 7.2-7.5, to enhance selectivity for cysteine. 2. Optimize Reaction Time: Monitor the reaction progress over time to determine the optimal duration that maximizes cysteine labeling while minimizing off-target reactions. |
| Protein Aggregation/Precipitation | 1. Hydrophobicity: The addition of the PEG linker might alter the protein's surface properties, leading to aggregation. 2. Solvent Incompatibility: The solvent used to dissolve the this compound (e.g., DMSO, DMF) may be incompatible with the protein at the final concentration. | 1. Optimize Buffer Conditions: Include additives like arginine or glycerol (B35011) in the reaction buffer to improve protein stability. 2. Minimize Organic Solvent: Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically <10%). |
| Heterogeneous Product | 1. Multiple Reactive Cysteines: The protein has multiple cysteine residues with varying accessibility. 2. Incomplete Reaction: The reaction has not gone to completion, resulting in a mixture of unreacted, partially PEGylated, and fully PEGylated protein. | 1. Site-Directed Mutagenesis: If a single PEGylation site is desired, consider engineering the protein to have only one accessible cysteine. 2. Optimize Reaction Conditions: Increase the reaction time and/or the molar excess of the PEG reagent to drive the reaction to completion. |
Quantitative Data Summary
| Parameter | Recommended Range | Key Considerations |
| Molar Excess (this compound : Thiol) | 5:1 to 20:1 | Start with a 10:1 ratio and optimize based on the number and accessibility of cysteine residues. |
| pH | 7.2 - 8.5 | A pH of 7.2-7.5 is recommended for optimal selectivity towards cysteine. Higher pH can lead to off-target reactions. |
| Reaction Time | 1 - 4 hours | Monitor the reaction progress to determine the optimal time. Shorter times may be sufficient at higher molar excess. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can help to minimize side reactions and protein degradation. |
| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations can improve reaction efficiency. |
| Organic Solvent Concentration | < 10% (v/v) | Minimize the amount of organic solvent (e.g., DMSO, DMF) to avoid protein denaturation. |
Experimental Protocols
Protocol 1: General Protein Conjugation with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein containing free cysteine residues.
Materials:
-
Protein with accessible cysteine residues
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Reducing Agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent: 1 M N-acetylcysteine or 1 M L-cysteine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography column)
Procedure:
-
Protein Preparation (Optional Reduction Step):
-
If the protein's cysteine residues are oxidized, dissolve the protein in the Reaction Buffer containing 5-10 mM DTT or TCEP.
-
Incubate for 1 hour at room temperature.
-
Remove the reducing agent by dialysis or using a desalting column, exchanging the buffer to the Reaction Buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 100 mM).
-
-
Conjugation Reaction:
-
Dilute the protein to a final concentration of 1-10 mg/mL in the Reaction Buffer.
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 10-fold molar excess of the Quenching Reagent (relative to the initial amount of this compound) to the reaction mixture.
-
Incubate for 1 hour at room temperature.
-
-
Purification:
-
Purify the PEGylated protein from unreacted PEG reagent and quenching reagent using size-exclusion chromatography or another suitable method.
-
-
Analysis:
-
Analyze the purified product by SDS-PAGE, mass spectrometry, and/or SEC to confirm the degree of PEGylation.
-
Visualizations
Caption: Experimental workflow for protein conjugation.
Caption: Troubleshooting logic for low PEGylation yield.
References
Technical Support Center: Preventing Hydrolysis of Bromoacetamido-PEG4-Acid Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting and preventing the hydrolysis of Bromoacetamido-PEG4-Acid and its derivatives. Understanding the factors that affect the stability of these reagents is critical for successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a heterobifunctional crosslinker.[1] It contains a bromoacetamide group that selectively reacts with thiol (sulfhydryl) groups, such as those on cysteine residues in proteins, to form a stable, irreversible thioether bond.[2][3] The terminal carboxylic acid can be coupled to primary amines using activators like EDC or DCC, and the hydrophilic PEG4 (polyethylene glycol) spacer enhances solubility in aqueous solutions.[1][4] This makes it a versatile tool for creating antibody-drug conjugates (ADCs), linking molecules for PROTACs, and other bioconjugation applications.[4][5]
Q2: What does "hydrolysis" refer to in the context of this reagent?
Hydrolysis is a chemical reaction where water breaks down another compound. For this compound, there are two primary concerns:
-
Reaction with Water/Hydroxide (B78521): The electrophilic carbon atom bearing the bromine is susceptible to attack by water or, more rapidly, by hydroxide ions (more prevalent at higher pH). This reaction converts the bromoacetyl group into a hydroxyacetyl group, rendering it inactive and unable to react with thiols. This is the most common and critical form of hydrolysis to prevent during experiments.
-
Amide Bond Cleavage: The amide bond within the bromoacetamide group can be hydrolyzed under strongly acidic or basic conditions, which also deactivates the molecule.[6]
Q3: What are the optimal storage conditions for this compound derivatives?
To ensure long-term stability, the solid compound should be stored dry, protected from light, and at low temperatures, such as -20°C for months to years.[1] Stock solutions should be prepared in an anhydrous organic solvent like DMSO, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C for short-term (up to one month) or -80°C for long-term (up to six months) stability.[6][7]
Q4: Which buffers should I use for my conjugation reaction?
It is crucial to use non-nucleophilic buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), can compete with the target thiol and react with the bromoacetamide group. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and bicarbonate buffers.[6] Always use freshly prepared buffers for conjugation reactions.[6]
Q5: What is the optimal pH for reacting the bromoacetamide group with thiols?
The reaction between a bromoacetamide and a thiol is highly pH-dependent.[8] The reactive species is the deprotonated thiol, known as the thiolate anion (R-S⁻). Since the pKa of cysteine's thiol group is typically around 8.5, the reaction rate increases significantly at a pH above 7.5.[8][9] However, higher pH also accelerates the rate of undesired hydrolysis of the bromoacetamide group. Therefore, a compromise is necessary. The optimal pH range for most thiol conjugations with bromoacetamides is 7.2 to 8.5 .
Troubleshooting Guide
Problem: Low or No Conjugation Efficiency
This is the most common issue and is often linked to the hydrolysis or deactivation of the bromoacetamide reagent.
-
Possible Cause 1: Reagent Hydrolysis. The bromoacetamide group was hydrolyzed before or during the reaction.
-
Solution:
-
Always prepare aqueous working solutions of the reagent immediately before adding it to the reaction mixture.[6]
-
Ensure your stock solution was prepared in a high-purity, anhydrous solvent (e.g., DMSO).[6]
-
Strictly control the pH of the reaction, avoiding levels above 9.0 where hydrolysis becomes very rapid.[9][10]
-
Perform the reaction at a controlled temperature (e.g., 4°C to room temperature). Elevated temperatures can accelerate hydrolysis.[6]
-
-
-
Possible Cause 2: Incorrect Buffer Composition. The buffer contains nucleophiles that are reacting with your compound.
-
Solution: As mentioned in the FAQ, immediately switch to a non-nucleophilic buffer such as PBS or HEPES. Avoid Tris and glycine buffers.
-
-
Possible Cause 3: Suboptimal pH. The pH of the reaction buffer is too low for efficient thiol deprotonation.
-
Solution: While high pH increases hydrolysis risk, a pH below 7 can significantly slow down the desired conjugation reaction. Increase the pH of your reaction buffer to fall within the 7.2-8.5 range to increase the concentration of the reactive thiolate anion.[8]
-
Problem: Inconsistent Results Between Experiments
Variability often points to issues with reagent stability and handling.
-
Possible Cause 1: Stock Solution Degradation. The stock solution has degraded due to improper storage.
-
Solution: Prepare fresh stock solutions in an anhydrous solvent. Aliquot the stock into single-use vials to prevent contamination from repeated opening and to avoid freeze-thaw cycles, which can introduce moisture.[6]
-
-
Possible Cause 2: Moisture Contamination. The solid reagent has been compromised by atmospheric moisture.
-
Solution: Before opening the vial containing the solid reagent, always allow it to equilibrate to room temperature.[6] Opening a cold vial can cause moisture from the air to condense on the powder, leading to hydrolysis over time.
-
Quantitative Data Summary
The choice of pH is a critical parameter that involves a trade-off between maximizing the reaction rate with thiols and minimizing the rate of competing hydrolysis.
| pH Range | Reactivity with Thiols (Cysteine) | Risk of Bromoacetamide Hydrolysis | Recommendation |
| < 7.0 | Low | Low | Not recommended; reaction with thiol is too slow. |
| 7.2 - 8.0 | Moderate to High | Moderate | Good starting point for balancing reactivity and stability. |
| 8.0 - 8.5 | High | Moderate to High | Optimal for fast reactions, but requires careful timing and fresh reagents. |
| > 9.0 | Very High[8][9][10] | Very High[6] | Not recommended; risk of reagent hydrolysis is extremely high. |
Visual Guides
Caption: Competing reaction pathways for this compound.
Caption: Troubleshooting workflow for low-yield conjugation reactions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
-
Equilibrate Reagent: Allow the vial of solid this compound (MW: 386.24 g/mol ) to warm to room temperature before opening to prevent moisture condensation.[6]
-
Weighing: In a chemical fume hood, accurately weigh out 3.86 mg of the solid powder.
-
Dissolution: Transfer the powder to a sterile, amber vial. Add 1.0 mL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[6]
-
Mixing: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[6]
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store at -20°C or -80°C, protected from light.[6]
Protocol 2: General Protocol for Thiol Conjugation
This protocol is a general guideline and should be optimized for your specific protein and application.
-
Buffer Preparation: Prepare a fresh, non-nucleophilic conjugation buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl) and adjust the pH to the desired value (typically 7.5-8.0). Degas the buffer to minimize oxidation of free thiols.
-
Prepare Protein Solution: Dissolve or dilute your thiol-containing protein in the conjugation buffer to the desired concentration. If your protein has disulfide bonds that need to be reduced to generate free thiols, perform this step according to a standard reduction protocol (e.g., using TCEP or DTT) and subsequently remove the reducing agent.
-
Prepare Reagent Solution: Immediately before use, dilute your this compound stock solution to a suitable concentration using the conjugation buffer.
-
Conjugation Reaction: Add the diluted bromoacetamide reagent to the protein solution. A molar excess of the reagent (e.g., 5- to 20-fold excess over thiols) is typically used to drive the reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature for 1-2 hours or 4°C overnight). Protect the reaction from light.
-
Quenching (Optional but Recommended): Stop the reaction by adding a small molecule with a free thiol, such as 2-mercaptoethanol (B42355) or L-cysteine, to a final concentration that is in large excess of the initial bromoacetamide concentration. This will consume any unreacted reagent.
-
Purification: Remove the excess reagent and byproducts from the conjugated protein using standard methods such as dialysis, tangential flow filtration (TFF), or size-exclusion chromatography (SEC).
References
- 1. medkoo.com [medkoo.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. precisepeg.com [precisepeg.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Bromoacetamido-PEG4-Acid Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins labeled with Bromoacetamido-PEG4-Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
A1: this compound is a crosslinker molecule used in bioconjugation. It has two primary functional groups:
-
Bromoacetamide: This group specifically reacts with the thiol (-SH) group of cysteine residues on a protein, forming a stable covalent bond.
-
Carboxylic Acid: This group can be used for further conjugation to other molecules if desired, or it can remain as a terminal acid group. The "PEG4" component is a short polyethylene (B3416737) glycol spacer that enhances the solubility and reduces steric hindrance of the conjugate.
Q2: Why is it crucial to remove unreacted this compound after labeling?
A2: Complete removal of the unreacted linker is critical for several reasons:
-
Prevents Non-Specific Labeling: The bromoacetamide group is reactive and, if left in the mixture, can continue to react with the protein or other components in your sample, leading to unpredictable results.
-
Reduces Protein Aggregation: Excess reactive linker can contribute to protein aggregation, which can affect the functionality and stability of your labeled protein.
-
Avoids Interference in Downstream Applications: Unreacted linker can interfere with analytical techniques such as mass spectrometry and immunoassays, leading to inaccurate characterization and quantification.
Q3: What are the primary methods for purifying my this compound labeled protein?
A3: The most common and effective methods for removing small, unreacted linkers like this compound are based on differences in size and physicochemical properties between the labeled protein and the free linker. These methods include:
-
Size Exclusion Chromatography (SEC) / Desalting: A rapid and gentle method that separates molecules based on their size.
-
Dialysis / Ultrafiltration: A technique that uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules by size.
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge. PEGylation can alter a protein's charge, which can be exploited for purification.
-
Acetone (B3395972) Precipitation: A method to concentrate the protein and remove small soluble molecules. However, this method may cause protein denaturation.
Q4: How do I choose the best purification method for my experiment?
A4: The optimal purification method depends on several factors, including the size and stability of your protein, the required final purity, sample volume, and available equipment. The diagram below provides a decision-making workflow to guide your selection.
Data Presentation: Comparison of Purification Methods
The following table summarizes the expected performance of common purification methods for removing unreacted this compound.
| Feature | Size Exclusion Chromatography (SEC) | Dialysis / Ultrafiltration | Ion Exchange Chromatography (IEX) | Acetone Precipitation |
| Principle | Separation by molecular size | Diffusion across a semi-permeable membrane | Separation by net surface charge | Differential solubility in organic solvent |
| Typical Protein Recovery | > 95% | > 90% | 80-95% | 80-100% (with optimization)[1] |
| Typical Purity | High (>98%) | High (>98%) | Very High (>99%)[2] | Moderate to High |
| Speed | Fast (minutes to an hour) | Slow (hours to overnight) | Moderate (hours) | Fast (1-2 hours) |
| Sample Dilution | Yes | Yes (Dialysis), No (Ultrafiltration) | Yes | No (concentrates sample) |
| Scalability | Good | Good | Excellent | Moderate |
| Risk of Protein Denaturation | Low | Low | Low-Moderate | High |
Troubleshooting Guides
Issue 1: Low Recovery of Labeled Protein
| Possible Cause | Troubleshooting Step |
| Protein Precipitation/Aggregation | - Perform all purification steps at 4°C. - Ensure your buffer pH is at least 1 unit away from the protein's isoelectric point (pI). - Consider adding stabilizing agents like glycerol (B35011) (5-20%) or arginine (50-500 mM) to your buffers. |
| Non-specific Binding to Purification Matrix | - For SEC and IEX, ensure the column is thoroughly equilibrated with the running buffer. - For dialysis, consider using a membrane made of low-protein-binding material like regenerated cellulose. |
| Protein Loss During Acetone Precipitation | - Ensure the acetone is pre-chilled to -20°C. - Add 10-30 mM NaCl to the sample before adding acetone to improve precipitation efficiency.[1] - Be careful not to dislodge the protein pellet when decanting the supernatant. |
Issue 2: Unreacted this compound Still Present After Purification
| Possible Cause | Troubleshooting Step |
| Inefficient Dialysis | - Use a dialysis membrane with a low molecular weight cutoff (MWCO), such as 1-3 kDa, to ensure the small linker (MW ~450 Da) can pass through. - Increase dialysis time to overnight and perform at least three buffer changes with a large volume of fresh buffer (at least 100-200 times the sample volume). |
| Poor Resolution in SEC | - Use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25). - Ensure the sample volume does not exceed 30% of the total column bed volume for optimal separation. - A slower flow rate can sometimes improve resolution. |
| Co-elution in IEX | - Optimize the salt gradient for elution. A shallower gradient may be needed to resolve the labeled protein from any remaining unreacted protein and linker. |
Issue 3: Protein Aggregation After Labeling and During Purification
Experimental Protocols
Protocol 1: Purification by Size Exclusion Chromatography (SEC)
This protocol is suitable for the rapid removal of unreacted this compound and for buffer exchange.
Materials:
-
Pre-packed desalting column (e.g., Sephadex G-25) or a packed SEC column
-
Chromatography system (FPLC or gravity-flow)
-
Equilibration/running buffer (e.g., PBS, pH 7.4)
-
Fraction collector or collection tubes
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the desired running buffer.
-
Sample Application: Apply the quenched reaction mixture to the top of the column. For optimal resolution, the sample volume should not exceed 30% of the column's bed volume.
-
Elution: Begin elution with the running buffer. The larger, labeled protein will pass through the column more quickly and elute first. The smaller, unreacted linker will enter the pores of the chromatography resin and elute later.
-
Fraction Collection: Collect fractions and monitor the protein elution using UV absorbance at 280 nm.
-
Analysis: Pool the protein-containing fractions and confirm the removal of the unreacted linker using an appropriate analytical method (e.g., HPLC, mass spectrometry).
Protocol 2: Purification by Dialysis
This protocol is effective for removing small molecules from larger proteins, especially for larger sample volumes where some dilution is acceptable.
Materials:
-
Dialysis tubing or cassette with a 1-3 kDa MWCO
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Large beaker or container
-
Stir plate and stir bar
Procedure:
-
Prepare Dialysis Membrane: If using tubing, cut to the desired length and prepare according to the manufacturer's instructions. Cassettes are typically ready to use.
-
Load Sample: Load the labeled protein sample into the dialysis tubing/cassette, leaving some headspace for potential volume increase.
-
Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold dialysis buffer (at least 200-500 times the sample volume).[2] Stir the buffer gently at 4°C.
-
Buffer Changes: Allow dialysis to proceed for 2-4 hours, then change the dialysis buffer.[2] Repeat the buffer change at least two more times. For maximum removal, the final dialysis can be performed overnight.[2]
-
Sample Recovery: Carefully remove the dialysis tubing from the buffer, and pipette the purified protein sample into a clean tube.
Protocol 3: Purification by Acetone Precipitation
This method is useful for concentrating the protein while removing the unreacted linker but carries a risk of protein denaturation.
Materials:
-
Ice-cold acetone (-20°C)
-
Acetone-compatible centrifuge tubes
-
Refrigerated centrifuge
-
Buffer for resuspension
Procedure:
-
Pre-cool Acetone: Ensure you have a sufficient volume of acetone pre-chilled to -20°C.
-
Precipitation: Place your protein sample in a suitable centrifuge tube. Add 4 volumes of ice-cold acetone to the sample.[2] Vortex and incubate for at least 60 minutes at -20°C.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.[2]
-
Supernatant Removal: Carefully decant the supernatant containing the acetone and dissolved linker without disturbing the protein pellet.
-
Pellet Drying: Allow the pellet to air-dry for a short period (5-10 minutes) to remove residual acetone. Do not over-dry the pellet, as it can be difficult to redissolve.[2]
-
Resuspension: Resuspend the protein pellet in a suitable buffer for your downstream application.
Protocol 4: Purification by Ion Exchange Chromatography (IEX)
This protocol separates the labeled protein based on changes in surface charge resulting from the PEGylation.
Materials:
-
IEX column (anion or cation exchange, depending on the protein's pI and buffer pH)
-
Chromatography system (e.g., FPLC)
-
Equilibration buffer (low salt concentration)
-
Elution buffer (high salt concentration, e.g., equilibration buffer + 1 M NaCl)
Procedure:
-
Column Equilibration: Equilibrate the IEX column with several column volumes of the equilibration buffer.
-
Sample Loading: Load the dialyzed or desalted protein sample onto the column. The labeled protein should bind to the resin.
-
Wash: Wash the column with the equilibration buffer to remove any unbound molecules, including the unreacted linker.
-
Elution: Elute the bound protein using a linear salt gradient or a step gradient of the elution buffer. The PEGylated protein may elute at a different salt concentration than the unlabeled protein due to charge shielding by the PEG group.
-
Fraction Collection and Analysis: Collect fractions and analyze them by SDS-PAGE and UV absorbance at 280 nm to identify the fractions containing the pure, labeled protein.
References
minimizing aggregation during Bromoacetamido-PEG4-Acid conjugation
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address the common challenge of protein aggregation during conjugation with Bromoacetamido-PEG4-Acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reaction mechanism?
This compound is a heterobifunctional crosslinker. It contains a bromoacetamido group and a terminal carboxylic acid, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The bromoacetamido group is highly reactive towards sulfhydryl (thiol) groups, found in cysteine residues of proteins. The reaction is a nucleophilic substitution (alkylation) where the thiol group attacks the carbon atom bearing the bromine, displacing the bromide and forming a stable thioether bond.[1] The hydrophilic PEG spacer helps to increase the solubility of the molecule in aqueous solutions.[2] The terminal carboxylic acid can be used for a subsequent conjugation step with primary amines using activators like EDC or DCC.[2][3]
Q2: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during conjugation is a multifaceted issue stemming from several factors that destabilize the protein's native structure:
-
Suboptimal Reaction Conditions: Deviations from a protein's ideal pH, temperature, or ionic strength can lead to partial unfolding, exposing hydrophobic regions that are normally buried.[4][5] These exposed patches can interact between molecules, causing them to aggregate.[5][6]
-
High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases significantly.[4][7]
-
Increased Surface Hydrophobicity: The conjugation of PEG linkers, especially if the payload is hydrophobic, can create new hydrophobic patches on the protein surface, promoting self-association.[8]
-
Intermolecular Cross-linking: If the PEG reagent is bifunctional and reacts non-specifically, or if the protein has multiple reactive sites, it can physically link several protein molecules together, leading to large aggregates.[4]
-
Presence of Pre-existing Aggregates: Starting a conjugation reaction with a protein sample that already contains small aggregates can "seed" further aggregation during the process.[9]
Q3: How can I detect and quantify protein aggregation?
Several analytical techniques are effective for monitoring aggregation:
-
Size Exclusion Chromatography (SEC): This is a powerful method for separating molecules by size. Aggregates, being larger, will elute earlier than the desired monomeric conjugate.[4]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of even small amounts of larger aggregates.[4]
-
SDS-PAGE (Non-reducing): Under non-reducing conditions, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis can reveal high-molecular-weight bands corresponding to covalently cross-linked protein aggregates.[4]
-
Turbidity Measurement: A simple method where an increase in the optical density or cloudiness of the solution indicates the formation of insoluble aggregates.
Q4: What is the optimal pH for this compound conjugation?
The pH is a critical parameter. The reaction of a bromoacetamide with a thiol is highly pH-dependent. At a higher pH (typically 7.5 to 8.5), the cysteine's thiol group (-SH) is deprotonated to the more nucleophilic thiolate anion (-S⁻), which significantly accelerates the alkylation rate.[10] However, this must be balanced with the stability of the specific protein, as a pH far from its isoelectric point can induce unfolding and aggregation.[8][11] While maleimide (B117702) chemistry is often performed at a lower pH of 6.5-7.5 to maintain specificity over amines, bromoacetamide reactions generally proceed well at a slightly higher pH.[12][][] It is crucial to determine the optimal pH that maintains protein stability while ensuring an efficient reaction rate.
Q5: Can adding excipients to the reaction buffer help prevent aggregation?
Yes, certain additives can act as stabilizers and significantly reduce aggregation.[4]
-
Amino Acids: Arginine (typically 50-100 mM) and glycine (B1666218) are known to suppress non-specific protein-protein interactions.[4]
-
Sugars and Polyols: Sucrose (B13894) (5-10% w/v), trehalose, and glycerol (B35011) stabilize the protein's native conformation through a mechanism of preferential exclusion.[4]
-
Surfactants: Very low concentrations of non-ionic surfactants like Polysorbate 20 or 80 (0.01-0.05% v/v) can prevent aggregation at surfaces and air-water interfaces.[4]
Q6: How does temperature influence the conjugation reaction and potential for aggregation?
Temperature affects the kinetics of both the conjugation reaction and the aggregation process.
-
Higher Temperatures (e.g., Room Temperature to 37°C): Increase the rate of the conjugation reaction but can also thermally stress the protein, potentially causing it to unfold and aggregate.[10][15]
-
Lower Temperatures (e.g., 4°C): Slow down the reaction rate, which can be beneficial. A slower, more controlled reaction can sometimes favor the desired intramolecular modification over intermolecular aggregation.[4][7] This is often a good starting point for proteins prone to instability.
Troubleshooting Guide
| Symptom | Potential Cause(s) | Suggested Actions & Solutions |
| Immediate, visible precipitation upon adding PEG reagent. | 1. High Protein Concentration: Exceeding the protein's solubility limit.[4] 2. Reagent Solubility: The PEG reagent may not be fully dissolved or is precipitating in the reaction buffer. 3. Buffer Incompatibility: The buffer conditions (pH, ionic strength) are causing the protein or reagent to crash out of solution.[8] | 1. Reduce Protein Concentration: Try the reaction at a lower concentration (e.g., 1-5 mg/mL).[7] 2. Check Reagent Dissolution: Ensure the this compound is fully dissolved in a suitable solvent (e.g., DMSO, DMF) before adding it to the aqueous reaction buffer.[16][17] 3. Optimize Buffer: Screen different buffer systems (e.g., PBS, HEPES) and pH values to find one that maintains protein stability. |
| Low conjugation efficiency with significant aggregation. | 1. Incorrect pH: The pH may be too low for efficient thiol deprotonation, leading to a slow reaction where aggregation competes with conjugation.[10] 2. Protein Instability: The protein is unstable under the reaction conditions and aggregates before it can be conjugated.[6] 3. Inaccessible Cysteine: The target thiol group may be buried within the protein structure, making it unavailable for reaction. | 1. Increase pH: Carefully increase the reaction pH in small increments (e.g., from 7.5 to 8.0, then 8.5), while monitoring for any increase in aggregation.[10] 2. Add Stabilizers: Include excipients like arginine or sucrose in the reaction buffer (see Table 2).[4] 3. Use a Denaturant (with caution): A mild, reversible denaturant might be used to expose the cysteine, but this requires extensive optimization to avoid irreversible aggregation. |
| High levels of soluble aggregates detected by SEC. | 1. High Molar Excess of PEG: Too much reagent can lead to multiple modifications or non-specific interactions, increasing hydrophobicity and causing aggregation.[7] 2. Reaction Time is Too Long: Extended reaction times can increase the chance of side reactions or slow-forming aggregation.[10] 3. Suboptimal Temperature: The reaction may be proceeding too quickly at room temperature, favoring aggregation. | 1. Titrate Molar Ratio: Perform a study with varying molar excesses of the PEG reagent (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio.[7] 2. Perform a Time-Course Study: Analyze aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to find the minimum time needed for sufficient conjugation.[10] 3. Lower the Temperature: Conduct the reaction at 4°C to slow down the kinetics.[4] |
Data and Recommended Conditions
Table 1: Recommended Starting Conditions for Conjugation
| Parameter | Recommended Range | Rationale & Notes |
| Protein Concentration | 1-5 mg/mL | Higher concentrations can improve reaction efficiency but increase aggregation risk. Start low if aggregation is a concern.[7] |
| pH | 7.5 - 8.5 | Balances efficient deprotonation of the thiol group for reaction with protein stability. Must be optimized for each protein.[10] |
| Temperature | 4°C to Room Temp. (20-25°C) | Lower temperatures slow the reaction, which can reduce aggregation for sensitive proteins.[4][10] |
| Molar Excess of PEG Reagent | 5 to 20-fold (over thiols) | Protein-dependent. Start with a 10-fold excess and optimize based on conjugation efficiency and aggregation levels.[7] |
| Reaction Buffer | Phosphate (PBS), HEPES | Use non-nucleophilic buffers. Avoid buffers containing primary amines like Tris, as they can compete in the reaction.[9] |
Table 2: Common Excipients to Minimize Aggregation
| Excipient | Typical Working Concentration | Primary Mechanism of Action |
| L-Arginine | 50 - 100 mM | Suppresses non-specific protein-protein interactions.[4] |
| Sucrose / Trehalose | 5 - 10% (w/v) | Acts as a protein stabilizer through preferential exclusion, favoring the native conformation.[4] |
| Glycerol | 5 - 20% (v/v) | Stabilizes protein structure. |
| Polysorbate 20 / 80 | 0.01 - 0.05% (v/v) | Non-ionic surfactant that reduces surface tension and prevents aggregation at interfaces.[4] |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Cysteine-Containing Protein
-
Protein Preparation: Ensure the starting protein is pure and monomeric by running it on a Size Exclusion Chromatography (SEC) column. Buffer exchange the protein into the chosen reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0).
-
Disulfide Reduction (If necessary): If the target cysteine is in a disulfide bond, it must be selectively reduced. Add a 1.5 to 2-fold molar excess of a reducing agent like TCEP per disulfide bond. Incubate for 1 hour at room temperature. Immediately remove the excess reducing agent via a desalting column.
-
Reagent Preparation: Prepare a fresh stock solution of this compound (e.g., 100 mM) in an organic solvent like DMSO.
-
Conjugation Reaction: Add the desired molar excess (e.g., 10x) of the this compound solution to the stirring protein solution.
-
Incubation: Incubate the reaction at the desired temperature (e.g., 4°C or room temperature) for 2-4 hours. Protect the reaction from light.
-
Quenching: Stop the reaction by adding a small molecule thiol like 2-Mercaptoethanol or DTT to a final concentration of ~10 mM to react with any excess bromoacetamide reagent.
-
Purification: Remove unreacted PEG reagent, quenching agent, and any aggregates by SEC or another suitable chromatography method.
-
Analysis: Characterize the final conjugate using SDS-PAGE, SEC, and Mass Spectrometry to confirm the degree of labeling and purity.
Visual Guides
Caption: Experimental workflow for this compound conjugation.
Caption: Key factors contributing to protein aggregation during conjugation.
References
- 1. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein aggregation - Wikipedia [en.wikipedia.org]
- 6. Protein aggregation: Challenges approaches for mitigation [pipebio.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Factors and Control Strategies for Protein Aggregation - Creative Proteomics [creative-proteomics.com]
- 12. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bromoacetamido-PEG4-amido-DBCO | BroadPharm [broadpharm.com]
- 17. Bromoacetamido-PEG4-azide | BroadPharm [broadpharm.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Bromoacetamido-PEG4-Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The choice of linker chemistry is critical in the development of stable and effective bioconjugates. This guide provides a comparative analysis of Bromoacetamido-PEG4-Acid, a heterobifunctional linker, with its common alternatives, focusing on their mass spectrometric characterization.
Introduction to this compound and its Alternatives
This compound is a versatile linker featuring a bromoacetamide group for covalent modification of thiol groups (e.g., from cysteine residues) and a carboxylic acid which can be activated (e.g., as an NHS ester) to react with primary amines (e.g., from lysine (B10760008) residues or the N-terminus). This allows for the specific and stable linkage of molecules.
Key alternatives for thiol-reactive conjugation include linkers containing maleimide (B117702) or iodoacetamide (B48618) groups. Each of these reactive groups exhibits distinct characteristics in terms of reactivity, stability of the resulting conjugate, and behavior during mass spectrometric analysis.
Performance Comparison of Thiol-Reactive PEG Linkers
The selection of a thiol-reactive linker significantly impacts the conjugation efficiency, stability of the final product, and the ease of its characterization. The following table summarizes the key performance metrics of Bromoacetamido-PEG4-NHS ester and its common alternatives.
| Feature | Bromoacetamido-PEG4-NHS Ester | Maleimide-PEG4-NHS Ester | Iodoacetyl-PEG4-NHS Ester |
| Thiol Reaction pH | 7.5 - 8.5 | 6.5 - 7.5 | 7.5 - 8.5 |
| Reaction Speed | Moderate | Fast | Fast |
| Linkage Stability | Stable Thioether Bond | Thioether-Succinimide adduct (prone to hydrolysis and retro-Michael addition)[1] | Stable Thioether Bond |
| Selectivity | High for Thiols | High for Thiols | High for Thiols, but can have off-target reactions[2] |
| Mass Spec Analysis | Straightforward, stable mass | Complex due to potential for hydrolysis and other side reactions of the succinimide (B58015) ring[3] | Straightforward, stable mass |
Mass Spectrometry Analysis of PEGylated Conjugates
Both Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), are powerful techniques for the analysis of PEGylated proteins.
MALDI-TOF MS is often used for rapid determination of the average molecular weight and the degree of PEGylation.[4][5] It is particularly useful for analyzing heterogeneous mixtures and high molecular weight proteins.[2]
ESI-MS provides high-resolution data and is amenable to automation, making it a preferred method for detailed characterization.[4] When coupled with LC, it allows for the separation of different conjugate species prior to mass analysis, which is crucial for complex samples like antibody-drug conjugates (ADCs).[4] High-resolution instruments, such as Orbitrap-based mass spectrometers, are particularly advantageous for resolving the complex isotopic patterns of large biomolecules.
Experimental Workflow for LC-MS Analysis
The following diagram illustrates a typical workflow for the analysis of a protein conjugated with a heterobifunctional PEG linker.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining high-quality mass spectrometry data.
Protocol 1: Conjugation of a Thiol- and Amine-Containing Protein with Bromoacetamido-PEG4-NHS Ester
Materials:
-
Thiol- and amine-containing protein (e.g., antibody fragment)
-
Bromoacetamido-PEG4-NHS ester
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., Size-Exclusion Chromatography column)
Procedure:
-
Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-5 mg/mL. If necessary, reduce disulfide bonds with a suitable reducing agent (e.g., TCEP) and subsequently remove the reducing agent.
-
Linker Preparation: Immediately before use, dissolve the Bromoacetamido-PEG4-NHS ester in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature with gentle agitation.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction.
-
Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography or dialysis.
-
Analysis: Proceed with LC-MS analysis.
Protocol 2: LC-MS Analysis of the PEGylated Protein
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
High-resolution electrospray ionization mass spectrometer (e.g., Q-Exactive Orbitrap)
LC Method (Reversed-Phase):
-
Column: C4, 300 Å, 2.1 x 150 mm
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5-95% B over 30 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 60°C
MS Method:
-
Ionization Mode: Positive
-
Scan Range: m/z 400-4000
-
Resolution: 70,000
-
Capillary Temperature: 320°C
-
Source Voltage: 3.5 kV
Data Analysis:
-
Deconvolute the raw mass spectra using appropriate software (e.g., Thermo Scientific BioPharma Finder) to determine the intact mass of the conjugate and identify different PEGylated species.
-
For fragmentation analysis (MS/MS), select the precursor ions of interest and subject them to higher-energy collisional dissociation (HCD). Analyze the fragment ions to confirm the peptide sequence and identify the site of PEGylation.
Signaling Pathway and Logical Relationship Diagrams
Understanding the chemical reactions and the logic of the analytical process is crucial.
Conjugation Reaction Pathway
The following diagram illustrates the two-step conjugation reaction of Bromoacetamido-PEG4-NHS ester with a protein containing both thiol and amine groups.
Logic Diagram for Linker Selection
The choice of a suitable linker depends on several factors. This diagram outlines the decision-making process.
Conclusion
The mass spectrometric analysis of this compound conjugates provides a robust method for the characterization of PEGylated proteins. The stable thioether bond formed by the bromoacetamide group simplifies the resulting mass spectra compared to conjugates formed with maleimide linkers, which can be prone to instability. While iodoacetamide linkers also form stable thioether bonds, they may exhibit higher off-target reactivity. The choice of linker should be guided by the specific requirements of the application, including the desired stability of the final conjugate and the analytical methods available for its characterization. High-resolution mass spectrometry, coupled with appropriate chromatographic separation and data analysis tools, is indispensable for the comprehensive characterization of these complex bioconjugates.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. enovatia.com [enovatia.com]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Characterizing Bromoacetamido-PEG4-Acid Labeled Peptides by MALDI-TOF Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry for the characterization of peptides labeled with Bromoacetamido-PEG4-Acid. We will explore its performance against alternative methods, supported by experimental data, and provide detailed protocols for key experiments.
Introduction to Peptide Labeling and Characterization
The covalent modification of peptides with moieties like polyethylene (B3416737) glycol (PEG) is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides, such as increasing their stability and circulation half-life. This compound is a heterobifunctional linker utilized in the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2] Accurate characterization of these labeled peptides is critical to ensure the quality, efficacy, and safety of the final product. MALDI-TOF mass spectrometry has emerged as a powerful and rapid technique for this purpose.[3]
Comparative Analysis of Analytical Techniques
While MALDI-TOF is a robust method for analyzing labeled peptides, other techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), are also prevalent. The choice of technique depends on the specific analytical requirements.
| Feature | MALDI-TOF MS | LC-ESI-MS |
| Principle | Measures the mass-to-charge ratio of ions generated by laser desorption from a solid-phase matrix. | Measures the mass-to-charge ratio of ions generated by electrospraying a liquid sample. |
| Mass Accuracy | Typically in the low ppm range with internal calibration.[4] | Can achieve high mass accuracy, often in the sub-ppm to low ppm range.[4][5] |
| Mass Resolution | High resolution can be achieved, especially with reflectron TOF analyzers.[6] | High resolution is a key feature, enabling the separation of isotopic peaks.[7] |
| Sensitivity | High sensitivity, with detection limits in the attomole to femtomole range.[8] | Generally offers high sensitivity, particularly with nano-electrospray.[9] |
| Analysis Speed | Very fast, with data acquisition typically taking minutes per sample.[7] | Slower due to the chromatographic separation step, with run times of 30-60 minutes or longer.[7] |
| Sample Throughput | High throughput is a significant advantage.[3] | Lower throughput compared to MALDI-TOF. |
| Tolerance to Contaminants | More tolerant to salts and buffers in the sample.[4] | Less tolerant to non-volatile salts and buffers, which can cause ion suppression.[10] |
| Sample Complexity | Best suited for relatively simple mixtures. | Ideal for complex mixtures due to the separation power of liquid chromatography.[11] |
| Data Interpretation | Generally produces singly charged ions, leading to simpler spectra.[10] | Produces multiply charged ions, which can lead to more complex spectra requiring deconvolution.[12] |
Experimental Protocols
Labeling of a Cysteine-Containing Peptide with this compound
This protocol describes the labeling of a peptide containing a cysteine residue with this compound. The bromoacetyl group reacts specifically with the thiol group of the cysteine residue via a nucleophilic substitution reaction to form a stable thioether bond.[13]
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5
-
Dimethylformamide (DMF)
-
Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1 mg/mL.
-
Linker Preparation: Dissolve this compound in a minimal amount of DMF and then dilute with the reaction buffer to a concentration that is 5-fold molar excess relative to the peptide.
-
Reaction: Add the this compound solution to the peptide solution. Incubate the reaction mixture at room temperature for 2 hours with gentle agitation.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, to consume any unreacted bromoacetyl groups.
-
Purification:
-
Acidify the reaction mixture with TFA to a final concentration of 0.1%.
-
Inject the mixture onto the RP-HPLC system.
-
Elute the labeled peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Collect the fractions corresponding to the labeled peptide peak.
-
Lyophilize the collected fractions to obtain the purified labeled peptide.
-
Characterization by MALDI-TOF Mass Spectrometry
This protocol outlines the procedure for analyzing the this compound labeled peptide using MALDI-TOF mass spectrometry.
Materials:
-
Purified this compound labeled peptide
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) solution (saturated in 50% acetonitrile/0.1% TFA)
-
MALDI target plate
-
MALDI-TOF mass spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve the lyophilized labeled peptide in 0.1% TFA in water to a concentration of approximately 1 pmol/µL.
-
Mix the peptide solution with the CHCA matrix solution in a 1:1 ratio (v/v).
-
-
Target Spotting (Dried Droplet Method):
-
Pipette 1 µL of the peptide-matrix mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature, forming co-crystals of the peptide and matrix.
-
-
Mass Spectrometry Analysis:
-
Insert the target plate into the MALDI-TOF mass spectrometer.
-
Acquire the mass spectrum in positive ion reflector mode.
-
Use an appropriate mass range to detect the expected molecular weight of the labeled peptide.
-
Calibrate the instrument using a standard peptide mixture with known masses.
-
-
Data Analysis:
-
Process the raw spectrum to determine the monoisotopic mass of the labeled peptide.
-
Compare the observed mass with the theoretical mass to confirm successful labeling.
-
Visualizations
Caption: Experimental workflow for labeling and MALDI-TOF analysis.
References
- 1. manoa.hawaii.edu [manoa.hawaii.edu]
- 2. researchgate.net [researchgate.net]
- 3. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 4. msf.ucsf.edu [msf.ucsf.edu]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. escholarship.org [escholarship.org]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 12. cpcscientific.com [cpcscientific.com]
- 13. Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
stability comparison of thioether bond from bromoacetamide and maleimide adducts
A Comparative Guide for Researchers in Drug Development and Bioconjugation
The covalent linkage of therapeutic payloads, imaging agents, or other molecules to biomolecules is a cornerstone of modern biotechnology and drug development. Among the various strategies for bioconjugation, the formation of a thioether bond through the reaction of a thiol group (typically from a cysteine residue) with an electrophilic partner is a widely employed and robust method. Two of the most common thiol-reactive chemical groups used for this purpose are bromoacetamides and maleimides. While both react efficiently with thiols to form a stable thioether linkage, the long-term stability of the resulting adducts can differ significantly, a critical consideration for the efficacy and safety of bioconjugates, particularly in in-vivo applications.
This guide provides an objective comparison of the stability of thioether bonds derived from bromoacetamide and maleimide (B117702) adducts, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal conjugation chemistry for their specific needs.
Executive Summary: Bromoacetamide for Stability, Maleimide for Speed
The primary distinction in stability lies in the susceptibility of the maleimide-derived succinimidyl thioether linkage to a retro-Michael reaction.[1][2] This reaction is a reversal of the initial conjugation, leading to the dissociation of the conjugate, especially in the presence of other thiols like glutathione, which is abundant in the physiological environment.[1][3] This can result in off-target effects and reduced efficacy of the bioconjugate.
In contrast, the thioether bond formed from the reaction of a bromoacetamide with a thiol is considered essentially irreversible under physiological conditions.[4][] This robust stability makes bromoacetamide-based conjugation a preferred choice for applications requiring long-term stability in a biological milieu. However, the reaction of maleimides with thiols is generally faster and proceeds under milder pH conditions (pH 6.5-7.5) compared to bromoacetamides, which often require a slightly higher pH for optimal reactivity.[6][7]
Comparative Stability Data
The following table summarizes quantitative data from various studies comparing the stability of thioether bonds from bromoacetamide and maleimide adducts.
| Linkage Chemistry | Linkage Type | Stability in Human Plasma | Key Considerations |
| Bromoacetamide | Thioether | High (Generally stable) | Forms a stable carbon-sulfur bond that is not susceptible to a retro-Michael reaction.[4] Less prone to exchange reactions with endogenous thiols.[4] |
| Maleimide | Thiosuccinimide ether | Variable (Prone to retro-Michael reaction) | Can undergo a retro-Michael reaction, leading to deconjugation and exchange with other thiols like albumin.[1][3] Stability can be influenced by the local chemical environment and the structure of the maleimide.[6] Strategies exist to improve stability, such as hydrolysis of the succinimide (B58015) ring or the use of next-generation maleimides.[8][9] |
Note: The stability of maleimide adducts can be highly variable. For instance, some studies have shown that only about 50% of a maleimide-based antibody-drug conjugate (ADC) remained intact after 7 days in human plasma.[2] In contrast, bromoacetamide-based ADCs have demonstrated no measurable systemic drug release in mice over a two-week period.[]
Reaction Mechanisms and Degradation Pathways
The chemical reactions leading to the formation of thioether bonds from bromoacetamide and maleimide, as well as the degradation pathway for maleimide adducts, are illustrated below.
Caption: Reaction mechanisms for thioether bond formation.
Experimental Protocols
To assess the stability of thioether bonds from bromoacetamide and maleimide adducts, the following experimental protocols are commonly employed.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of a bioconjugate in human plasma over time.
Materials:
-
Purified bioconjugate (bromoacetamide or maleimide adduct)
-
Human plasma (or serum)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, HPLC, LC-MS)
Procedure:
-
Dilute the bioconjugate to a final concentration (e.g., 100 µg/mL) in human plasma.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 3, 7, and 14 days), collect aliquots of the plasma samples.[2]
-
Analyze the amount of intact conjugate remaining in each aliquot using a suitable analytical method. For antibody-drug conjugates, an ELISA can be used to capture the antibody and detect the payload.[2]
-
Plot the percentage of intact conjugate versus time to determine the stability profile.
Protocol 2: Thiol Exchange Stability Assay
Objective: To evaluate the susceptibility of a bioconjugate to thiol exchange in the presence of a competing thiol.
Materials:
-
Purified bioconjugate
-
PBS, pH 7.4
-
Competing thiol (e.g., 1-5 mM L-glutathione (GSH))[1]
-
Incubator at 37°C
-
Analytical method for quantification (e.g., HPLC, LC-MS)
Procedure:
-
Dissolve the bioconjugate in PBS (pH 7.4) to a known concentration.
-
Add the competing thiol to the solution.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots and analyze the amount of intact conjugate and any new adducts formed with the competing thiol using HPLC or LC-MS.
-
Calculate the rate of deconjugation or thiol exchange.
Conclusion
The choice between bromoacetamide and maleimide chemistry for bioconjugation requires a careful consideration of the desired attributes of the final product. For applications demanding high in-vivo stability and minimal off-target effects, the irreversible nature of the thioether bond formed by bromoacetamide makes it a superior choice.[4] While maleimide chemistry offers the advantage of faster reaction kinetics and milder reaction conditions, the potential for retro-Michael reaction and subsequent conjugate instability is a significant drawback that must be addressed, especially for therapeutic applications.[1][3] Advances in maleimide chemistry, such as self-hydrolyzing maleimides, aim to mitigate this instability by promoting the hydrolysis of the succinimide ring to a more stable, ring-opened form.[9] Ultimately, the selection of the appropriate conjugation strategy should be guided by a thorough evaluation of the stability requirements of the specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Kinetic Analysis: Bromoacetamido-PEG4-Acid vs. Iodoacetamide-PEG4 for Thiol-Reactive Conjugation
For researchers, scientists, and drug development professionals, the selective and efficient modification of proteins and other biomolecules is a cornerstone of innovation. Thiol-reactive reagents, particularly haloacetamides, are workhorses in this field, enabling the precise alkylation of cysteine residues. The choice of the specific haloacetamide can significantly impact conjugation efficiency, speed, and specificity. This guide provides an in-depth, data-driven comparison of two prominent thiol-reactive PEGylated reagents: Bromoacetamido-PEG4-Acid and Iodoacetamide-PEG4.
This comparison focuses on the core reactivity of the bromoacetamide and iodoacetamide (B48618) functional groups, which dictates their kinetic behavior. The PEG4-acid linker enhances solubility and provides a handle for further conjugation, but is not expected to fundamentally alter the intrinsic reactivity of the haloacetyl group.
Executive Summary: Reactivity at a Glance
The primary mechanism of action for both reagents is a bimolecular nucleophilic substitution (SN2) reaction, where the nucleophilic thiolate anion of a cysteine residue attacks the electrophilic carbon of the haloacetamide, displacing the halide leaving group.[1] The reactivity of these compounds is largely governed by the nature of the halogen. The established trend for leaving group ability is Iodine > Bromine > Chlorine, which directly correlates with the reaction rates.[1]
While both reagents are effective for cysteine alkylation, iodoacetamide generally exhibits faster reaction kinetics due to the superior leaving group ability of the iodide ion.[1] However, bromoacetamide remains a highly effective and widely used reagent with reactivity often described as comparable to iodoacetamide.[2]
Quantitative Kinetic Data
The following table summarizes the available second-order rate constants for the reaction of bromoacetamide and iodoacetamide with thiol-containing molecules. It is important to note that direct comparisons can be influenced by variations in experimental conditions such as pH, temperature, and the specific thiol-containing substrate.
| Reagent Functional Group | Thiol Substrate | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Iodoacetamide | Cysteine | 7.0 | Not Specified | ~0.6 |
| Bromoacetyl-functionalized molecule | Thiol-containing peptide | 6.5 | Not Specified | ~1 - 10 |
| Bromoacetamide | General Thiols | Neutral | Room Temp | Generally slower than maleimides, comparable to iodoacetamide |
| Iodoacetamide | General Thiols | Neutral | Room Temp | Generally slower than maleimides |
Note: The PEG4-Acid linker is not expected to significantly alter these intrinsic rate constants.
Reaction Specificity and Off-Target Reactions
A critical consideration in bioconjugation is the specificity of the labeling reagent. While both bromoacetamide and iodoacetamide primarily target cysteine residues, they can react with other nucleophilic amino acid side chains, particularly at higher pH values. These off-target modifications can complicate downstream analysis and characterization of the conjugate.
Known off-target residues for both bromoacetamide and iodoacetamide include:
-
Methionine
-
Lysine
-
Histidine
The extent of these side reactions is dependent on several factors, including the reagent concentration, pH, temperature, and incubation time. Careful optimization of reaction conditions is crucial to maximize cysteine specificity.
Experimental Protocols
To enable researchers to conduct their own comparative studies, we provide a detailed protocol for determining the second-order rate constant of a thiol-reactive reagent using a UV/Vis spectrophotometric assay based on the reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
Protocol: Determination of Second-Order Rate Constant
Objective: To determine the second-order rate constant (k) for the reaction of this compound or Iodoacetamide-PEG4 with a model thiol compound (e.g., L-cysteine).
Materials:
-
This compound
-
Iodoacetamide-PEG4
-
L-cysteine
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.4)
-
UV/Vis Spectrophotometer
-
Quartz cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the haloacetamide reagents (e.g., 10 mM in phosphate buffer).
-
Prepare a stock solution of L-cysteine (e.g., 1 mM in phosphate buffer).
-
Prepare a stock solution of DTNB (e.g., 10 mM in a suitable organic solvent like DMSO, then dilute in phosphate buffer for the working solution).
-
-
Kinetic Measurement:
-
In a cuvette, mix the phosphate buffer and the L-cysteine solution to achieve a final desired concentration (e.g., 100 µM).
-
Initiate the reaction by adding the haloacetamide reagent to a final desired concentration (e.g., 1 mM).
-
At specific time intervals, withdraw an aliquot of the reaction mixture and add it to a solution containing DTNB.
-
The DTNB will react with the remaining unreacted L-cysteine, producing a colored product that absorbs at 412 nm.
-
Measure the absorbance at 412 nm.
-
-
Data Analysis:
-
The concentration of the unreacted thiol at each time point can be calculated using the Beer-Lambert law and the molar extinction coefficient of the DTNB product.
-
Plot the reciprocal of the thiol concentration versus time.
-
For a second-order reaction, this plot should yield a straight line.
-
The slope of this line is equal to the second-order rate constant (k).
-
Visualizing the Workflow and Reactivity Comparison
To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the logical relationship of the reactivity comparison.
Conclusion
The choice between this compound and Iodoacetamide-PEG4 depends on the specific requirements of the application.
-
Iodoacetamide-PEG4 is the reagent of choice when faster reaction kinetics are paramount.
-
This compound , while exhibiting slightly slower kinetics, is a highly effective and reliable reagent for cysteine modification. Its reactivity is often sufficient for a wide range of applications, and it may offer advantages in specific contexts where slightly attenuated reactivity is desirable to control the conjugation process.
In all cases, empirical testing and optimization of reaction conditions are recommended to achieve the desired outcome for a specific biomolecule and application. This guide provides the foundational data and protocols to empower researchers to make an informed decision and to design robust and efficient bioconjugation strategies.
References
A Head-to-Head Comparison of Bromoacetamide and Other Thiol-Reactive Linkers
For Researchers, Scientists, and Drug Development Professionals
The selective modification of proteins and other biomolecules through covalent labeling of thiol groups on cysteine residues is a cornerstone of modern chemical biology and drug development. The choice of a thiol-reactive linker is critical, influencing the efficiency, specificity, and stability of the resulting conjugate. This guide provides an objective, data-driven comparison of bromoacetamide with other commonly used thiol-reactive linkers, offering insights into their respective strengths and weaknesses to inform experimental design.
Executive Summary
Bromoacetamide is a potent alkylating agent that reacts with thiol groups via a nucleophilic substitution (SN2) reaction, forming a stable thioether bond. It offers a good balance of reactivity and specificity. Compared to the highly reactive iodoacetamide (B48618), bromoacetamide exhibits a reduced propensity for off-target reactions. In contrast to maleimides, which react via a Michael addition, bromoacetamide forms an irreversible covalent bond that is not susceptible to retro-Michael reactions, leading to more stable conjugates. However, the reaction kinetics of bromoacetamide are generally slower than those of maleimides and iodoacetamides, and its reactivity is more pH-dependent.
Data Presentation: Quantitative Comparison of Thiol-Reactive Linkers
The selection of an appropriate thiol-reactive linker is a critical decision that can significantly impact experimental outcomes. The ideal linker should exhibit high reactivity and selectivity towards thiols, form a stable conjugate, and be suitable for the specific application, whether it be in proteomics, drug delivery, or as a tool to probe biological pathways.
Table 1: Reactivity and Selectivity of Common Thiol-Reactive Linkers
| Linker Class | Reactive Group | Reaction Mechanism | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Optimal pH | Primary Target | Common Off-Target Residues |
| Haloacetamides | Bromoacetamide | S | ~10¹ - 10²[1] | 7.5 - 8.5[2] | Cysteine[3][4] | Histidine, Lysine, Methionine[3] |
| Iodoacetamide | S | ~10¹ - 10²[1] | 7.5 - 8.5[2] | Cysteine | Histidine, Lysine, Methionine | |
| Maleimides | N-ethylmaleimide | Michael Addition | ~10² - 10⁴[1] | 6.5 - 7.5[4] | Cysteine[4] | Amines (at pH > 8.5) |
| Vinyl Sulfones | Vinyl Sulfone | Michael Addition | ~10¹ - 10²[1] | 7.4 | Cysteine | - |
Note: Rate constants can vary depending on the specific probe structure, solvent, and temperature.
Table 2: Stability of Thioether Bonds Formed by Different Linkers
| Linker Class | Bond Type | Stability | Susceptibility to Cleavage |
| Haloacetamides | Thioether | Highly Stable[4] | Irreversible under physiological conditions[4] |
| Maleimides | Thiosuccinimide | Potentially Reversible[4] | Can undergo retro-Michael reaction, especially in the presence of other thiols[5][6][7] |
Mandatory Visualization
Reaction Mechanisms
Caption: Reaction mechanisms of bromoacetamide (SN2) and maleimide (Michael addition) with protein thiols.
Experimental Workflow for Linker Comparison
Caption: A typical experimental workflow for comparing the reactivity and specificity of thiol-reactive linkers.
Signaling Pathway: Ubiquitin-Proteasome System
Caption: The Ubiquitin-Proteasome Pathway, a target for thiol-reactive inhibitors like bromoacetamide.
Experimental Protocols
Protocol 1: Head-to-Head Comparison of Thiol-Reactive Linker Reactivity
Objective: To quantitatively compare the reaction rates of bromoacetamide, iodoacetamide, and a maleimide derivative with a model thiol-containing peptide.
Materials:
-
Model Peptide (e.g., Gly-Cys-Gly)
-
Bromoacetamide
-
Iodoacetamide
-
N-ethylmaleimide (NEM)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.4
-
Quenching Solution: 1 M 2-mercaptoethanol
-
HPLC system with a C18 column
-
Mass Spectrometer
Procedure:
-
Peptide Preparation: Prepare a 1 mM stock solution of the model peptide in the Reaction Buffer.
-
Linker Preparation: Prepare 10 mM stock solutions of bromoacetamide, iodoacetamide, and NEM in a suitable organic solvent (e.g., DMSO).
-
Reaction Initiation: In separate microcentrifuge tubes, add the peptide solution to a final concentration of 100 µM. Initiate the reaction by adding each linker to a final concentration of 1 mM.
-
Time-Course Sampling: At various time points (e.g., 0, 1, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and immediately quench it by adding the Quenching Solution to a final concentration of 100 mM.
-
Analysis: Analyze the quenched samples by HPLC-MS. Monitor the decrease in the unreacted peptide peak and the increase in the modified peptide peak over time.
-
Data Analysis: Calculate the percentage of reacted peptide at each time point. Determine the pseudo-first-order rate constant (k') from the slope of a plot of ln([Unreacted Peptide]/[Initial Peptide]) versus time. The second-order rate constant (k₂) can be calculated as k' / [Linker].
Protocol 2: Assessment of Off-Target Reactivity by Mass Spectrometry
Objective: To identify and compare the off-target modifications of bromoacetamide and maleimide on a complex protein mixture (e.g., cell lysate).
Materials:
-
Cell Lysate
-
Bromoacetamide
-
N-ethylmaleimide (NEM)
-
Dithiothreitol (DTT)
-
Urea
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Lysate Preparation: Prepare a cell lysate and determine the protein concentration.
-
Labeling: Divide the lysate into three aliquots: a control (no linker), one treated with bromoacetamide (e.g., 10 mM), and one treated with NEM (e.g., 10 mM). Incubate for 1 hour at room temperature.
-
Reduction and Alkylation of Control: For the control sample, reduce disulfide bonds with DTT and alkylate all cysteines with iodoacetamide to serve as a baseline.
-
Protein Digestion: Precipitate the proteins from all samples, resuspend in a buffer containing urea, and digest with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a protein database, allowing for variable modifications corresponding to the addition of the bromoacetamide or maleimide adduct on all potential amino acid residues (Cys, Lys, His, Met). Compare the number and type of identified off-target modifications between the bromoacetamide and NEM-treated samples.
Conclusion
The choice between bromoacetamide and other thiol-reactive linkers is highly dependent on the specific experimental goals. Bromoacetamide is an excellent choice when conjugate stability is paramount, offering an irreversible thioether bond.[4] While its reactivity is generally lower than that of maleimides and iodoacetamides, this can be advantageous in minimizing off-target reactions.[4] For applications requiring rapid and highly efficient labeling at near-neutral pH, maleimides may be the preferred option, though the potential for retro-Michael reactions should be considered.[5][6][7] Iodoacetamide provides a highly reactive alternative to bromoacetamide, but with a potentially higher risk of non-specific modifications. A thorough understanding of the chemical properties and reactivity profiles of these linkers, as outlined in this guide, is essential for the successful design and execution of experiments in bioconjugation and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying Protein Labeling with Bromoacetamido-PEG4-Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the precise and efficient covalent labeling of proteins is a cornerstone of therapeutic and diagnostic innovation. Bromoacetamido-PEG4-Acid has emerged as a valuable tool in this endeavor, offering a versatile bifunctional linker for conjugating molecules to proteins, particularly through cysteine residues. This guide provides an objective comparison of this compound with common alternative labeling reagents, supported by experimental data, to inform the selection of the optimal strategy for your research needs.
This compound is a heterobifunctional linker featuring a bromoacetamide group and a carboxylic acid. The bromoacetamide moiety reacts specifically with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. The terminal carboxylic acid can be activated to react with primary amines, such as those on lysine (B10760008) residues, providing a dual-reactivity profile. The integrated polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugate.
This guide will delve into a quantitative comparison of this compound with other widely used labeling chemistries, present detailed experimental protocols for labeling and quantification, and provide visual guides to the underlying chemical processes and experimental workflows.
Quantitative Comparison of Labeling Reagents
The selection of a labeling reagent is a critical decision that influences the efficiency, stability, and functionality of the resulting bioconjugate. The following tables provide a comparative overview of key performance parameters for bromoacetamide chemistry, as found in this compound, and its main alternatives.
Table 1: Comparison of Thiol-Reactive Labeling Chemistries
| Feature | Bromoacetamide (e.g., this compound) | Maleimide (e.g., Maleimido-PEG4-Acid) |
| Primary Target | Cysteine (thiol group) | Cysteine (thiol group) |
| Reaction Type | Nucleophilic Substitution (SN2) | Michael Addition |
| Optimal pH Range | 7.5 - 9.0[1] | 6.5 - 7.5[1] |
| Reaction Kinetics | Generally slower than maleimides at neutral pH[1][2] | Rapid at neutral pH[2] |
| Bond Stability | Highly stable, irreversible thioether bond[2] | Thioether bond can undergo retro-Michael reaction, leading to potential instability and exchange with other thiols[3][4][5] |
| Off-Target Reactivity | Can react with histidine and methionine at higher pH and concentrations[2] | Can react with amines at pH > 8.5; susceptible to hydrolysis above pH 7.5[2] |
| Key Advantage | Forms a more stable conjugate | Faster reaction kinetics at physiological pH |
Table 2: Comparison of Amine-Reactive Labeling Chemistries
| Feature | Carboxylic Acid (activated, e.g., this compound) | N-hydroxysuccinimide (NHS) Ester |
| Primary Target | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |
| Reaction Type | Acylation (Amide bond formation) | Acylation (Amide bond formation) |
| Activation Required | Yes (e.g., with EDC/NHS) | No (pre-activated) |
| Optimal pH Range | 7.2 - 8.5 (for NHS ester coupling) | 7.2 - 8.5 |
| Bond Stability | Stable amide bond | Stable amide bond |
| Off-Target Reactivity | Dependent on activating agent | Susceptible to hydrolysis, especially at higher pH |
| Key Advantage | Versatility in activation chemistry | Ready to use, no separate activation step required |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for achieving reproducible and reliable labeling results.
Protocol 1: Labeling of Cysteine Residues with this compound
Objective: To covalently label a protein with this compound via cysteine residues.
Materials:
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Reduction buffer: e.g., Phosphate-buffered saline (PBS) with 5 mM TCEP (tris(2-carboxyethyl)phosphine), pH 7.5
-
Labeling buffer: e.g., PBS, pH 8.0
-
Quenching solution: e.g., 1 M Dithiothreitol (DTT)
-
Desalting column
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Protein Preparation:
-
Dissolve the protein in reduction buffer to a final concentration of 1-5 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, incubate with TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with labeling buffer.
-
-
Reagent Preparation:
-
Shortly before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 10-20 mM to consume any unreacted bromoacetamide reagent.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Labeled Protein:
-
Remove excess labeling reagent and quenching agent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Quantifying the Degree of Labeling by LC-MS
Objective: To determine the average number of labels per protein molecule (Degree of Labeling, DOL).
Materials:
-
Labeled and unlabeled protein samples
-
Liquid chromatography-mass spectrometry (LC-MS) system with a suitable reversed-phase column for protein analysis
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation:
-
Dilute both the labeled and unlabeled protein samples to a suitable concentration for LC-MS analysis (e.g., 0.1-1 mg/mL) in Mobile Phase A.
-
-
LC-MS Analysis:
-
Inject the unlabeled protein sample onto the LC-MS system to determine its retention time and obtain its mass spectrum. Deconvolute the mass spectrum to determine the average intact mass of the unlabeled protein.
-
Inject the labeled protein sample using the same LC method.
-
Obtain the mass spectrum of the labeled protein. The spectrum will likely show a distribution of peaks corresponding to different numbers of labels attached to the protein.
-
-
Data Analysis:
-
Deconvolute the mass spectrum of the labeled protein to determine the masses of the different labeled species.
-
Calculate the mass shift for each species by subtracting the mass of the unlabeled protein.
-
The number of labels for each species can be determined by dividing the mass shift by the molecular weight of the this compound that has reacted with the protein (the mass of the reagent minus the mass of HBr).
-
The average Degree of Labeling (DOL) can be calculated by taking the weighted average of the number of labels across all detected species.
-
Visualizing the Chemistry and Workflow
To further clarify the processes involved, the following diagrams illustrate the chemical reaction, a general experimental workflow, and a decision-making guide for selecting the appropriate labeling reagent.
References
A Head-to-Head Comparison: Bromoacetamido-PEG4-Acid versus SMCC Crosslinker in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the stability, efficacy, and pharmacokinetic profile of a bioconjugate. This guide provides an in-depth, objective comparison of two widely used heterobifunctional crosslinkers: Bromoacetamido-PEG4-Acid and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We will delve into their chemical properties, conjugation efficiencies, and the therapeutic implications of their use, supported by experimental data and detailed protocols.
Executive Summary
This compound emerges as a superior alternative to SMCC for many bioconjugation applications, particularly in the development of antibody-drug conjugates (ADCs). Its primary advantages stem from the integrated polyethylene (B3416737) glycol (PEG) spacer and the formation of a more stable thioether bond. The PEG moiety enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the bromoacetyl group forms a more stable and irreversible linkage with thiols compared to the maleimide (B117702) group of SMCC. While SMCC is a well-established and effective crosslinker, the inherent properties of this compound can lead to more stable, soluble, and potentially more efficacious bioconjugates.
Physicochemical and Performance Characteristics
The distinct structural features of this compound and SMCC translate into significant differences in their physicochemical properties and performance in bioconjugation.
| Property | This compound | SMCC | References |
| Molecular Weight | 386.24 g/mol | 334.32 g/mol | [1][2] |
| Solubility | Good aqueous solubility due to PEG spacer | Requires organic solvent (e.g., DMSO, DMF) for dissolution | [3][4] |
| Reactive Groups | Bromoacetyl (reacts with thiols) and Carboxylic Acid (reacts with amines) | Maleimide (reacts with thiols) and NHS ester (reacts with amines) | [3][5] |
| Spacer Arm | Hydrophilic PEG4 | Hydrophobic cyclohexane | [3][6] |
| Linkage Type | Potentially cleavable (amide bond) | Non-cleavable thioether | [7][8][9] |
| Thioether Bond Stability | Highly stable and irreversible | Susceptible to retro-Michael addition (reversible) | [][11] |
Key Advantages of this compound
The primary advantages of this compound over SMCC are directly attributable to its PEGylated structure and the nature of the thioether bond it forms.
Enhanced Solubility and Pharmacokinetics
The incorporation of a hydrophilic PEG4 spacer in this compound significantly improves the aqueous solubility of the crosslinker and the resulting bioconjugate.[3] This is a crucial advantage when working with hydrophobic drugs or antibodies that are prone to aggregation. Improved solubility can lead to easier handling and formulation, as well as a more favorable pharmacokinetic profile. PEGylation is well-documented to increase the in vivo half-life of therapeutic proteins by reducing renal clearance and protecting against proteolytic degradation.[12][13]
Superior Thioether Bond Stability
The bromoacetyl group of this compound reacts with thiol groups to form a highly stable and irreversible thioether bond.[] In contrast, the maleimide group of SMCC forms a thioether bond that can undergo a retro-Michael addition reaction, leading to dissociation of the conjugate.[11] This inherent instability of the maleimide-thiol linkage can result in premature drug release in vivo, leading to off-target toxicity and reduced therapeutic efficacy. Studies have shown that ADCs constructed with bromoacetamide linkers exhibit excellent plasma stability with no measurable systemic drug release.[]
Potential for Cleavable Linker Design
While the thioether bond is stable, the amide bond formed from the carboxylic acid end of this compound can be designed to be cleavable under specific physiological conditions (e.g., acidic pH in endosomes or enzymatic cleavage).[7] This offers a degree of flexibility in drug release mechanisms that is not present with the non-cleavable SMCC linker.[8][9]
Experimental Protocols
Detailed methodologies for conjugation using both crosslinkers are provided below.
This compound Conjugation Protocol
This protocol outlines a two-step conjugation process involving the activation of the antibody with this compound followed by conjugation to a thiol-containing payload.
1. Antibody Activation:
-
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., hydroxylamine)
-
Desalting column
-
-
Procedure:
-
Prepare a solution of the antibody in Activation Buffer.
-
Dissolve this compound, EDC, and Sulfo-NHS in the Activation Buffer.
-
Add the crosslinker solution to the antibody solution at a desired molar excess.
-
Incubate the reaction for 15-30 minutes at room temperature.
-
Quench the reaction by adding the quenching solution.
-
Remove excess crosslinker and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 7.2).
-
2. Conjugation to Thiol-Containing Payload:
-
Materials:
-
Activated antibody from the previous step
-
Thiol-containing payload
-
Conjugation Buffer (e.g., PBS with EDTA, pH 8.0)
-
-
Procedure:
-
Dissolve the thiol-containing payload in the Conjugation Buffer.
-
Add the payload solution to the activated antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Purify the resulting antibody-drug conjugate using a suitable chromatography method (e.g., size-exclusion chromatography).
-
SMCC Conjugation Protocol
This protocol follows the well-established two-step process for SMCC-mediated conjugation.[5][14]
1. Antibody Modification with SMCC:
-
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
SMCC
-
Anhydrous DMSO or DMF
-
Desalting column
-
-
Procedure:
-
Prepare a solution of the antibody in the amine-free buffer.
-
Dissolve SMCC in anhydrous DMSO or DMF to prepare a stock solution.
-
Add the SMCC stock solution to the antibody solution at a 10- to 20-fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess SMCC using a desalting column equilibrated with a buffer suitable for the subsequent thiol reaction (e.g., PBS, pH 6.5-7.5).
-
2. Conjugation to Thiol-Containing Payload:
-
Materials:
-
SMCC-modified antibody
-
Thiol-containing payload
-
Conjugation Buffer (e.g., PBS, pH 6.5-7.5)
-
-
Procedure:
-
Dissolve the thiol-containing payload in the Conjugation Buffer.
-
Add the payload solution to the SMCC-modified antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Purify the resulting antibody-drug conjugate using a suitable chromatography method (e.g., size-exclusion chromatography).
-
Visualizing the Conjugation Process
The following diagrams illustrate the chemical reactions and experimental workflows for both crosslinkers.
Caption: Reaction pathway for this compound conjugation.
References
- 1. medkoo.com [medkoo.com]
- 2. SMCC/Maleimidocyclohexane NHS [nanocs.net]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]
- 14. proteochem.com [proteochem.com]
Evaluating the In Vivo Stability of Bromoacetamido-PEG4-Acid Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a stable linker is a critical determinant of the efficacy and safety of bioconjugates such as antibody-drug conjugates (ADCs). This guide provides an objective comparison of the in vivo stability of Bromoacetamido-PEG4-Acid conjugates against other common alternatives, supported by experimental data and detailed methodologies.
The in vivo stability of a bioconjugate is paramount, as premature cleavage of the linker can lead to off-target toxicity and a diminished therapeutic window. This compound utilizes bromoacetamide chemistry to form a highly stable thioether bond with cysteine residues on proteins. This covalent linkage is significantly more resistant to cleavage in the physiological environment compared to linkages formed by more traditional chemistries, such as those based on maleimides.
Comparative Stability of Bioconjugation Linkers
The choice of conjugation chemistry directly impacts the stability of the resulting bioconjugate in vivo. The following table summarizes the stability characteristics of various linker chemistries, highlighting the advantages of the thioether bond formed by bromoacetamide.
| Linker Chemistry | Bond Type | In Vivo Stability | Key Considerations |
| Bromoacetamide | Thioether | High | Forms a stable, irreversible carbon-sulfur bond. Less susceptible to thiol exchange reactions with endogenous thiols like albumin and glutathione. |
| Maleimide (Conventional) | Thiosuccinimide Ether | Variable | Prone to retro-Michael reaction, leading to deconjugation and exchange with other thiols. Stability can be enhanced by hydrolysis of the succinimide (B58015) ring. |
| Maleimide (Stabilized, e.g., self-hydrolyzing) | Thioether (after rearrangement) | High | Engineered to rapidly convert the initial thiosuccinimide bond into a stable, hydrolyzed form, preventing payload loss.[1] |
| Vinyl Sulfone | Thioether | High | Forms a stable, irreversible thioether bond. Generally has a slower reaction rate compared to maleimides. |
| Disulfide | Disulfide | Low (Cleavable) | Designed to be cleaved in the reducing environment of the cell interior. Susceptible to premature cleavage in circulation. |
Quantitative In Vivo Stability Data
The stability of antibody-drug conjugates is often assessed by measuring the percentage of the intact conjugate remaining in circulation over time. In vitro whole blood assays have been shown to provide a strong correlation with in vivo stability.[2][3][4][5]
| Linker Type | Model System | Time Point | % Intact Conjugate | Reference |
| Self-stabilizing Maleimide | Rat | 7 days | ~85% | [1] |
| Conventional Maleimide | Rat | 7 days | ~35% | [1] |
| Bromoacetylated Peptide Conjugate | Human Plasma (ex vivo) | 7 days | >80% | [6] |
Experimental Protocols
Accurate assessment of in vivo stability is crucial for the development of robust bioconjugates. The following protocols are widely used in the field.
In Vitro Whole Blood Stability Assay
This assay provides a more physiologically relevant environment than plasma for assessing conjugate stability and has shown a good correlation with in vivo results.[2][3][4][5]
-
Incubation: The bioconjugate is incubated in fresh whole blood from the species of interest (e.g., human, mouse, rat) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 6, 24, 48 hours).
-
Sample Preparation: The ADC and its metabolites are extracted from the whole blood, often using immunoprecipitation techniques.
-
Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and identify any degradation products.[7]
In Vivo Pharmacokinetic (PK) Study
PK studies directly measure the concentration and stability of the conjugate in a living organism.
-
Administration: The bioconjugate is administered to an animal model (e.g., mouse, rat).
-
Blood Sampling: Blood samples are collected at predetermined time points.
-
Plasma Isolation: Plasma is separated from the blood samples.
-
Quantification: The concentration of the intact conjugate, total antibody, and free payload in the plasma is quantified using methods such as ELISA and LC-MS.[8]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vivo stability of an antibody-drug conjugate.
Logical Relationship of Linker Stability
The stability of the linker is a critical factor influencing the overall performance and safety profile of a bioconjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. -NovaBioassays [novabioassays.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Bromoacetamido-PEG4-Acid: A Comprehensive Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Bromoacetamido-PEG4-Acid, ensuring a safe and compliant laboratory environment.
For researchers, scientists, and drug development professionals, the safe management of chemical reagents is paramount. This compound, a valuable tool in bioconjugation and drug development, requires careful handling and adherence to specific disposal protocols due to its reactive bromoacetamide group. This guide provides a step-by-step operational plan for its proper disposal, minimizing risk and ensuring environmental responsibility.
Immediate Safety and Handling
Before beginning any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). All operations should be conducted within a certified chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and/or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Double gloving is recommended. |
| Body Protection | A disposable, fluid-resistant laboratory coat with long sleeves. |
| Respiratory Protection | Not generally required when handled in a chemical fume hood. If there is a risk of aerosol generation outside of a containment device, an N95 or higher-rated respirator should be used. |
Step-by-Step Disposal Protocol
The disposal of this compound and associated waste must comply with all local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste and requires special handling.
Part 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste, including unused this compound powder, contaminated weighing paper, and absorbent pads, in a designated, clearly labeled, and sealed hazardous waste container.
-
The container must be made of a compatible material, such as polyethylene.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated container for halogenated organic liquid waste.
-
Crucially, do not mix this waste stream with non-halogenated waste.
-
-
Contaminated Labware:
-
Glassware: Rinse with a suitable solvent (e.g., the solvent used in the experiment). The rinsate should be collected as halogenated liquid waste. The rinsed glassware can then be washed and reused or disposed of as regular laboratory glass waste.
-
Plasticware: Dispose of as hazardous waste in a designated sharps or waste container. Do not attempt to rinse for reuse.
-
-
Contaminated PPE:
-
All PPE, including gloves and disposable lab coats, that has come into contact with this compound must be disposed of as hazardous waste in a designated, labeled container.
-
Part 2: Neutralization of Dilute Aqueous Waste
For dilute aqueous solutions of this compound, a neutralization step can be performed to reduce the reactivity of the bromoacetamide group before final disposal. This procedure must be carried out in a chemical fume hood.
Experimental Protocol for Neutralization:
-
Prepare Neutralizing Agent: Prepare a saturated solution of sodium bicarbonate (NaHCO₃) in water.
-
Neutralization Procedure:
-
Place the saturated sodium bicarbonate solution in a large beaker or flask to accommodate potential foaming or gas evolution (carbon dioxide).
-
Slowly and in small portions, add the aqueous this compound waste to the sodium bicarbonate solution while stirring continuously.
-
-
Final Collection:
-
Once the addition is complete and any off-gassing has ceased, the neutralized solution must still be disposed of as hazardous chemical waste.
-
Transfer the neutralized solution to your designated halogenated waste container.
-
Disclaimer: This neutralization procedure is intended to reduce the reactivity of the waste. The resulting solution is still considered hazardous and must be disposed of through a certified hazardous waste management service.
Part 3: Final Disposal Procedures
-
Labeling: Attach a completed hazardous waste tag to each container. The tag must include:
-
The full chemical name: "Waste this compound" and all other components of the waste mixture.
-
The accumulation start date.
-
-
Storage: Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials.[1] Keep the containers securely closed when not in use.
-
Collection: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[2] Do not attempt to dispose of this material in the regular trash or down the sanitary sewer. [1][3]
Disposal Workflow
Caption: Disposal workflow for this compound.
This comprehensive guide provides the necessary procedural steps for the safe and compliant disposal of this compound. By adhering to these protocols, laboratory professionals can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific waste management policies and the Safety Data Sheet (SDS) for any chemical before handling.
References
Personal protective equipment for handling Bromoacetamido-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Bromoacetamido-PEG4-Acid. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment. The following information is compiled from safety data sheets of structurally similar compounds and general best practices for handling laboratory chemicals.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The required PPE varies depending on the specific laboratory operation being performed.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | - Nitrile or neoprene gloves (double-gloving recommended)- Lab coat or disposable gown- Safety glasses with side shields or chemical splash goggles- Use of a chemical fume hood is required. If a fume hood is not available, a properly fitted respirator is necessary to prevent inhalation of dust particles. |
| Dissolving in Solvent | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles- All dissolution work must be performed in a chemical fume hood to minimize exposure to solvent vapors. |
| Performing Reactions | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles- Ensure all reaction vessels are properly sealed or vented according to the specific reaction conditions. |
| Handling Waste | - Nitrile or neoprene gloves- Lab coat or disposable gown- Chemical splash goggles- Treat all waste containing this compound as hazardous chemical waste. |
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 1807518-67-7[1] |
| Molecular Formula | C₁₃H₂₄BrNO₇[1] |
| Molecular Weight | 386.24 g/mol [1] |
| Storage Temperature | -20°C for long-term storage[2] |
Standard Operating Procedure for Handling
Following a standardized procedure for handling this compound is critical to minimize the risk of exposure and contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the container in a designated, well-ventilated, and secure location at -20°C.[2]
-
Keep the container tightly sealed to prevent moisture contamination.
Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation of moisture inside the vial.
-
All handling of the solid compound must be conducted in a chemical fume hood.
-
When dissolving, use anhydrous solvents such as DMSO, DMF, or DCM.[2]
Post-Handling:
-
Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Wash hands thoroughly with soap and water after handling.
-
Properly dispose of all contaminated PPE and waste materials as outlined in the disposal plan.
Emergency Procedures: First Aid
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | - Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[3][4] - Remove contact lenses if present and easy to do.[4]- Seek immediate medical attention.[3] |
| Skin Contact | - Immediately remove all contaminated clothing.[3]- Promptly wash the affected skin area with soap and plenty of water for at least 15 minutes.[3]- Seek medical attention if irritation persists. |
| Inhalation | - Move the exposed person to fresh air at once.[3]- If breathing has stopped, perform artificial respiration.[3]- Keep the person warm and at rest.[3]- Seek immediate medical attention.[3] |
| Ingestion | - Do NOT induce vomiting.[5]- If the person is conscious, rinse their mouth with water.[5]- Seek immediate medical attention.[5] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental protection.
Spill Cleanup Protocol:
In the event of a spill, follow these steps to ensure safe and effective cleanup.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill: Determine the nature and extent of the spill. For large or highly hazardous spills, contact your institution's emergency response team.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if the spill involves a powder outside of a fume hood.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent material to prevent the powder from becoming airborne. Moisten the absorbent material slightly with water to help contain the dust.[6]
-
For liquid spills (in solvent): Cover the spill with an inert absorbent material, such as vermiculite (B1170534) or sand, starting from the outside and working inwards to contain the spill.
-
-
Clean Up:
-
Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Avoid creating dust.
-
-
Decontaminate:
-
Clean the spill area with a suitable decontaminating solution, followed by a thorough wash with soap and water.
-
Place all cleaning materials into the hazardous waste container.
-
-
Dispose of Waste: Seal and label the hazardous waste container according to your institution's guidelines.
-
Report the Incident: Report the spill to your laboratory supervisor and the appropriate institutional safety office.
Waste Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container. As a brominated organic compound, it should be segregated as halogenated organic waste.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[8]
Experimental Protocol: General Procedure for Bioconjugation
This compound is a bifunctional linker commonly used in bioconjugation, such as in the creation of antibody-drug conjugates (ADCs). The bromoacetamido group reacts with thiol (sulfhydryl) groups on proteins, while the carboxylic acid can be activated to react with amine groups.
Objective: To conjugate this compound to a thiol-containing biomolecule.
Materials:
-
This compound
-
Thiol-containing protein (e.g., a reduced antibody)
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO or DMF to a known concentration (e.g., 10 mM).
-
Prepare the thiol-containing protein: If necessary, reduce the disulfide bonds of the protein to generate free thiol groups. This is often done using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), followed by removal of the reducing agent using a desalting column.
-
Perform the conjugation reaction: a. In a reaction tube, combine the thiol-containing protein in the reaction buffer with the desired molar excess of the this compound stock solution. b. Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. The optimal reaction time and temperature should be determined empirically for each specific application.
-
Purify the conjugate: Remove the excess, unreacted this compound and any reaction byproducts by using a desalting column or by dialysis against an appropriate buffer.
-
Characterize the conjugate: Analyze the resulting conjugate to determine the degree of labeling and confirm its identity and purity using appropriate analytical techniques (e.g., mass spectrometry, HPLC).
Visual Workflow Diagrams
The following diagrams illustrate the key workflows for handling this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Workflow for Chemical Spill Cleanup.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. Bromoacetamido-PEG4-NHS ester, 1260139-70-5 | BroadPharm [broadpharm.com]
- 3. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 4. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. N-BROMOACETAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. bucknell.edu [bucknell.edu]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
